molecular formula C10H16N2O3 B571912 (S)-N-Boc-2-cyanomorpholine CAS No. 1257856-31-7

(S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912
CAS No.: 1257856-31-7
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-2-cyanomorpholine is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657762
Record name tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-31-7
Record name tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-N-Boc-2-cyanomorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-N-Boc-2-cyanomorpholine

This technical guide provides comprehensive information on the chemical properties, synthesis, and a representative experimental workflow for this compound, a valuable building block for researchers and professionals in drug development and organic synthesis.

Core Molecular Data

This compound, also known by its IUPAC name tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a heterocyclic compound incorporating a morpholine ring, a nitrile group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This structure makes it a useful intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆N₂O₃[1][2]
Molecular Weight 212.25 g/mol [1][2]
CAS Number 1257856-31-7[1]
Purity Typically ≥95%[1]
IUPAC Name tert-butyl (S)-2-cyanomorpholine-4-carboxylate[1]

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the amine from participating in undesired side reactions.

Representative Experimental Protocol: Boc Protection of (S)-2-Cyanomorpholine

This protocol describes a general procedure for the N-Boc protection of an amine, adapted for the synthesis of this compound.

Materials:

  • (S)-2-Cyanomorpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dry acetonitrile (MeCN)

  • Yttria-Zirconia based Lewis acid catalyst (or other suitable base/catalyst)

  • Petroleum ether

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-cyanomorpholine (2 mmol) in dry acetonitrile (2.5 mL). Add a catalytic amount (e.g., 20% by weight) of a suitable catalyst, such as a yttria-zirconia based Lewis acid.

  • Addition of Boc Anhydride: While stirring the solution at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 2 mmol) in dry acetonitrile (1.5 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, filter off the catalyst and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to afford pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material (S)-2-Cyanomorpholine reaction_step Dissolve in Acetonitrile Add Catalyst Add Boc Anhydride Stir at Room Temperature start_material->reaction_step reagent Boc Anhydride reagent->reaction_step filter Filter Catalyst reaction_step->filter TLC Monitoring wash Wash with NaHCO₃, Water, and Brine filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography final_product This compound chromatography->final_product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, stereochemistry, and plausible synthetic route for (S)-N-Boc-2-cyanomorpholine, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound, systematically named tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a heterocyclic compound featuring a morpholine ring. The nitrogen atom of the morpholine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. A cyano (-C≡N) group is attached to the second position of the morpholine ring.

The stereochemistry at the C2 position is designated as (S), which is crucial for its application in the synthesis of chiral molecules and pharmacologically active compounds. The absolute configuration is denoted by the "(S)" prefix and is represented in the chemical structure below.

Chemical Structure:

Key Structural Features:

  • Morpholine Core: A six-membered heterocyclic ring containing both oxygen and nitrogen atoms.

  • Boc Protecting Group: The tert-butyloxycarbonyl group on the nitrogen atom enhances stability and allows for controlled reactivity in multi-step syntheses.

  • Chiral Center: The carbon at the 2-position, bonded to the cyano group, is a stereocenter with an (S)-configuration.

  • Cyano Group: A versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or amides.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and calculated properties.

PropertyValueReference
IUPAC Name tert-butyl (S)-2-cyanomorpholine-4-carboxylate
CAS Number 1257856-31-7
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1
Purity Typically ≥95%

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from (S)-N-Boc-2-hydroxymethylmorpholine to this compound.

G start (S)-N-Boc-2-hydroxymethylmorpholine intermediate (S)-N-Boc-2-(tosyloxymethyl)morpholine start->intermediate  p-TsCl, Pyridine, DCM, 0 °C to rt   product This compound intermediate->product  NaCN, DMSO, 60 °C  

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following is a representative, general protocol for the synthesis of this compound from (S)-N-Boc-2-hydroxymethylmorpholine. This protocol is based on standard organic synthesis methodologies and should be adapted and optimized as necessary.

Step 1: Tosylation of (S)-N-Boc-2-hydroxymethylmorpholine

  • To a solution of (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine, which can be used in the next step without further purification.

Step 2: Cyanation of (S)-N-Boc-2-(tosyloxymethyl)morpholine

  • Dissolve the crude (S)-N-Boc-2-(tosyloxymethyl)morpholine (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.5 eq.) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

The logical relationship for the proposed two-step synthesis of this compound is depicted in the workflow diagram below.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyanation cluster_product Final Product start (S)-N-Boc-2- hydroxymethylmorpholine reagent1 p-Toluenesulfonyl chloride Pyridine, DCM intermediate (S)-N-Boc-2- (tosyloxymethyl)morpholine reagent1->intermediate Activation of alcohol reagent2 Sodium Cyanide DMSO product (S)-N-Boc-2- cyanomorpholine reagent2->product Nucleophilic substitution

Caption: Synthetic workflow for this compound.

Technical Guide: Solubility Profile of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Boc-2-cyanomorpholine, also known as tert-butyl (S)-2-cyanomorpholine-4-carboxylate[1], is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, understanding its physicochemical properties is fundamental to formulation, delivery, and bioavailability. Solubility is a critical parameter that influences a compound's behavior in both in vitro assays and in vivo environments. Low aqueous solubility can lead to challenges in absorption and formulation, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening.[2][3]

This technical guide provides an overview of the solubility of this compound in various organic solvents. It includes a standardized experimental protocol for determining thermodynamic solubility and a discussion of the key factors influencing this property.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. The following table represents an illustrative solubility profile based on general principles of organic chemistry for a molecule of its structure. These values should be considered hypothetical and are intended to serve as a template for experimental determination.

SolventChemical ClassPolarity Index (approx.)Illustrative Solubility (g/L) at 25°C
Dichloromethane (DCM)Chlorinated3.1> 200
ChloroformChlorinated4.1> 200
Tetrahydrofuran (THF)Ether4.0> 150
Ethyl Acetate (EtOAc)Ester4.4> 150
AcetoneKetone5.1> 150
Acetonitrile (ACN)Nitrile5.8~ 100
Isopropanol (IPA)Alcohol3.9~ 50
Ethanol (EtOH)Alcohol4.3~ 40
Methanol (MeOH)Alcohol5.1~ 30
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 200
n-HeptaneAlkane0.1< 1
WaterProtic10.2< 0.1

Note: The data in this table is for illustrative purposes only and must be confirmed via empirical testing.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[4] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid material.

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.[5]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours.[4][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary.[4]

  • Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration.

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[6]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of experimental processes and the factors influencing solubility.

G Diagram 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Settle or Centrifuge C->D E Withdraw Supernatant D->E F Filter Sample (0.22 µm) E->F G Dilute Filtrate F->G H Analyze via HPLC G->H I Calculate Solubility (mg/mL or g/L) H->I

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

G Diagram 2: Factors Influencing Compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions A Solubility of This compound B Crystal Lattice Energy A->B C Molecular Size & Shape A->C D Functional Groups (Polarity, H-Bonding) A->D E Polarity / Dielectric Constant A->E F H-Bond Donor/Acceptor Capacity A->F G Temperature A->G H Pressure A->H

Caption: Interrelationship of factors governing the solubility of a solid compound.

Conclusion

The solubility of this compound is a key parameter for its application in drug discovery and development. While specific quantitative data is sparse, established methodologies such as the shake-flask protocol allow for its reliable determination. Understanding the interplay between the compound's intrinsic properties and the characteristics of the solvent system is essential for predicting and manipulating its solubility. The protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to conduct empirical solubility studies.

References

Spectroscopic Data and Analysis of (S)-N-Boc-2-cyanomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-N-Boc-2-cyanomorpholine, a key chiral building block in medicinal chemistry. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl (S)-2-cyanomorpholine-4-carboxylate, is a derivative of morpholine featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitrile functional group.[1] Its molecular formula is C₁₀H₁₆N₂O₃, and it has a molecular weight of approximately 212.25 g/mol .[1][]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz (representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 4.9m1HH-2
~3.9 - 4.1m2HH-3 (axial/eq)
~3.6 - 3.8m2HH-5 (axial/eq)
~3.2 - 3.4m2HH-6 (axial/eq)
1.48s9H-C(CH₃)₃ (Boc)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz (representative)

Chemical Shift (δ) ppmAssignment
~154C=O (Boc)
~117-C≡N (Nitrile)
~80-C(CH₃)₃ (Boc)
~68C-5
~66C-3
~50C-2
~45C-6
28.4-C(CH₃)₃ (Boc)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~2245Medium-C≡N stretch (nitrile)
~1690StrongC=O stretch (carbamate)
~1420MediumC-H bend (alkane)
~1160StrongC-O stretch (carbamate)
~1120StrongC-O-C stretch (ether)
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zIon Species
213.1234[M+H]⁺
235.1053[M+Na]⁺
157.0815[M-C₄H₈+H]⁺ (loss of isobutylene)
113.0917[M-Boc+H]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and major fragment ions. Compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Physical Properties of tert-Butyl (S)-2-Cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl (S)-2-cyanomorpholine-4-carboxylate. This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex molecules with potential therapeutic applications.[1] This document outlines its key physical data, experimental protocols for characterization, and a representative synthetic workflow.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl (S)-2-cyanomorpholine-4-carboxylate and its related structures. Data for the specific (S)-enantiomer is limited in publicly available literature; therefore, data for the racemic or non-specified mixture is included for reference.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃[2]
Molecular Weight 212.25 g/mol Calculated
Monoisotopic Mass 212.11609 Da[2]
Appearance White solid (Predicted)General observation for similar compounds
Melting Point Not availableNot found in search results
Boiling Point Not availableNot found in search results
Solubility Soluble in organic solvents such as DCM and THF; insoluble in water.[3][3]
Predicted XlogP 0.6[2]
Hydrogen Bond Donor Count 0PubChem CID: 70700471
Hydrogen Bond Acceptor Count 4PubChem CID: 70700471
Rotatable Bond Count 2PubChem CID: 145680974

Experimental Protocols

The characterization of tert-butyl (S)-2-cyanomorpholine-4-carboxylate involves standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Analysis: The proton spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the morpholine ring protons (multiplets in the 3-4 ppm region), and the proton adjacent to the cyano group.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used.

    • Analysis: The carbon spectrum will confirm the presence of the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the morpholine ring, and the cyano carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Analysis: Key vibrational bands to look for include:

    • A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbamate.[4]

    • A peak in the range of 2240-2260 cm⁻¹ for the C≡N (cyano) group stretch.

    • C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

    • C-O stretching bands for the morpholine ether linkage and the carbamate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 213.12337 or other adducts such as [M+Na]⁺ at m/z 235.10531.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the (S)-isomer, chiral HPLC is required.

  • Method: A chiral stationary phase (e.g., a polysaccharide-based column) is used with a suitable mobile phase (typically a mixture of hexane and an alcohol like isopropanol).

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

Synthetic Workflow and Logical Relationships

The synthesis of tert-butyl (S)-2-cyanomorpholine-4-carboxylate typically involves a multi-step process starting from a chiral precursor to establish the desired stereochemistry. The following diagram illustrates a general synthetic pathway.

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product A (S)-Epichlorohydrin B Ring formation with an amino alcohol derivative A->B 1. Cyclization C Introduction of the cyano group B->C 2. Cyanation D Boc Protection C->D 3. Protection E tert-Butyl (S)-2-cyanomorpholine-4-carboxylate D->E Final Product

Caption: General synthetic workflow for tert-butyl (S)-2-cyanomorpholine-4-carboxylate.

This workflow highlights the key transformations required to obtain the target molecule. The initial cyclization reaction establishes the morpholine ring with the correct stereochemistry.[3] Subsequent functional group manipulations introduce the cyano group, followed by the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group to yield the final product.[3] The Boc group is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.[1]

References

(S)-N-Boc-2-cyanomorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of (S)-N-Boc-2-cyanomorpholine, a chiral building block of increasing interest to researchers, scientists, and drug development professionals. This document details its commercial availability, physicochemical properties, and potential applications, supported by synthesized data from various suppliers and relevant scientific literature.

Commercial Availability and Physicochemical Properties

This compound, identified by CAS number 1257856-31-7, is commercially available from several fine chemical suppliers. The compound, with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of approximately 212.25 g/mol , is typically offered at purities ranging from 95% to 97%. Key suppliers include BOC Sciences, AChemBlock, and ChemUniverse. Pricing and availability can be obtained directly from these vendors.

A summary of the key quantitative data for commercially available this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1257856-31-7
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Purity 95% - 97%
IUPAC Name tert-butyl (S)-2-cyanomorpholine-4-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C#N

Synthetic Strategies

General Experimental Workflow for Chiral Morpholine Synthesis

The synthesis of chiral morpholines often involves the cyclization of an appropriate amino alcohol precursor. A generalized workflow for obtaining a chiral N-protected morpholine core is depicted below. The specific reagents and conditions would need to be optimized for the introduction of the cyano group at the C2 position.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Purification and Final Product Chiral Amino Alcohol Chiral Amino Alcohol N-Protection N-Protection Chiral Amino Alcohol->N-Protection Protecting Group Reagent (e.g., Boc2O) Protecting Group Reagent (e.g., Boc2O) Protecting Group Reagent (e.g., Boc2O)->N-Protection Cyclization Precursor Cyclization Precursor Cyclization Cyclization Cyclization Precursor->Cyclization N-Protection->Cyclization Precursor Cyanation Cyanation Cyclization->Cyanation Purification (e.g., Chromatography) Purification (e.g., Chromatography) Cyanation->Purification (e.g., Chromatography) This compound This compound Purification (e.g., Chromatography)->this compound

Caption: Generalized workflow for the synthesis of this compound.

Analogous Experimental Protocol: N-Boc Protection of an Amine

The following is a general procedure for the N-Boc protection of an amine, a crucial step in the synthesis of the target molecule. This protocol is adapted from standard organic synthesis procedures.

Materials:

  • Amine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or other suitable base (1.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the di-tert-butyl dicarbonate to the reaction mixture portion-wise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected amine.

Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. The introduction of a chiral center and a cyano group in this compound offers medicinal chemists a versatile building block for creating novel chemical entities with potentially improved biological activity and selectivity.

While specific signaling pathways directly modulated by this compound have not been explicitly detailed in the public domain, its structural motifs suggest potential applications in several therapeutic areas. The cyanomorpholine moiety can act as a key pharmacophore or be further elaborated to interact with various biological targets.

Logical Workflow in a Drug Discovery Cascade

The use of a chiral building block like this compound would typically fall within the lead optimization phase of a drug discovery program. The following diagram illustrates a logical workflow where such a compound would be utilized.

G Target Identification & Validation Target Identification & Validation Hit Identification (HTS, etc.) Hit Identification (HTS, etc.) Target Identification & Validation->Hit Identification (HTS, etc.) Hit-to-Lead Hit-to-Lead Hit Identification (HTS, etc.)->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Introduction of this compound Introduction of this compound Lead Optimization->Introduction of this compound Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Selection Synthesis of Analogs Synthesis of Analogs Introduction of this compound->Synthesis of Analogs In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesis of Analogs->In Vitro & In Vivo Testing In Vitro & In Vivo Testing->Lead Optimization Iterative Improvement

Caption: Logical workflow for the use of a chiral building block in drug discovery.

Conclusion

This compound is a commercially available chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed, publicly available experimental protocols for its synthesis and specific biological applications are currently limited, its structural features suggest it is a valuable tool for the development of novel therapeutics. Further research into the applications of this compound is warranted and is anticipated to grow as it becomes more widely utilized by the scientific community.

Unlocking the Therapeutic Potential of Cyanomorpholine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1][2][3] The introduction of a cyano (-C≡N) group to this privileged structure offers a compelling avenue for the development of novel therapeutics with enhanced potency and target specificity. This technical guide explores the promising research areas for cyanomorpholine derivatives, focusing on their potential as anticancer, neuroprotective, and antiviral agents. We provide a comprehensive overview of relevant signaling pathways, detailed experimental protocols for their evaluation, and a summary of quantitative data from analogous compounds to guide future research and development in this exciting field.

Introduction: The Rationale for Cyanomorpholine Derivatives

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a versatile building block in drug design.[2][3] Its presence often improves pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][3] The cyano group, a small, electron-withdrawing substituent, can significantly influence a molecule's biological activity through various mechanisms. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and modulate the electronic properties of the entire molecule, often leading to increased binding affinity and potency.[4] The combination of the morpholine scaffold with the unique properties of the cyano group presents a powerful strategy for the design of novel drug candidates.

Potential Therapeutic Areas and Key Molecular Targets

Based on the extensive research into morpholine derivatives and cyano-substituted heterocyclic compounds, several key therapeutic areas emerge as high-priority for the investigation of cyanomorpholine derivatives.

Oncology

The anticancer potential of morpholine-containing compounds is well-documented.[1][5][6] The introduction of a cyano group could further enhance their efficacy by targeting critical cancer-related signaling pathways.

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Several morpholine-containing molecules are potent inhibitors of this pathway.[7][9][10] The morpholine oxygen often forms a key hydrogen bond in the hinge region of the kinase domain.[7] A strategically placed cyano group could provide additional interactions within the active site, potentially increasing inhibitory potency.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2 mTORC2 mTORC2->Akt Cyanomorpholine Derivative Cyanomorpholine Derivative Cyanomorpholine Derivative->mTORC1 Cyanomorpholine Derivative->mTORC2

Figure 1: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

2.1.2. EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a critical role in tumorigenesis.[3][11] Several EZH2 inhibitors feature a morpholine moiety.[11] The development of cyanomorpholine derivatives as EZH2 inhibitors could lead to novel epigenetic therapies.

2.1.3. Tubulin Polymerization Inhibition

Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[12] Some compounds with morpholine scaffolds have been shown to inhibit tubulin polymerization.[2][13] The introduction of a cyano group could enhance the binding of these derivatives to the colchicine binding site on tubulin, leading to mitotic arrest and apoptosis.[13]

Neurodegenerative Diseases

The morpholine scaffold is considered a valuable component for the development of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration.[14][15] Cyanomorpholine derivatives could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Potential mechanisms include the inhibition of cholinesterases and monoamine oxidases, as well as antioxidant effects.[14][15]

Viral Infections

Quinoline derivatives, which share some structural similarities with functionalized morpholines, have shown promising antiviral activity against various viruses, including the Dengue virus.[16][17] This suggests that cyanomorpholine derivatives could also be investigated as potential antiviral agents.

Quantitative Data Summary

While specific data for "cyanomorpholine" derivatives are limited, the following table summarizes the in vitro activity of analogous morpholine and cyano-containing heterocyclic compounds against various cancer cell lines. This data can serve as a benchmark for future studies on cyanomorpholine derivatives.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Morpholine-substituted quinazolineCytotoxicity (MTT)A549 (Lung)10.38 ± 0.27[5]
Morpholine-substituted quinazolineCytotoxicity (MTT)MCF-7 (Breast)6.44 ± 0.29[5]
Morpholine-substituted quinazolineCytotoxicity (MTT)SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
Pyrimidine-morpholine hybridCytotoxicity (MTT)SW480 (Colorectal)5.10 ± 2.12[18]
Pyrimidine-morpholine hybridCytotoxicity (MTT)MCF-7 (Breast)19.60 ± 1.13[18]
Benzomorpholine derivative (EZH2 inhibitor)CytotoxicityA549 (Lung)1.1[11]
Benzomorpholine derivative (EZH2 inhibitor)CytotoxicityNCI-H1975 (Lung)1.1[11]
Cyano-substituted quinolineAntiproliferativeVariousNot specified[4]
Thiazolidinone (Tubulin inhibitor)Tubulin Polymerization-1.6[2]
Chalcone (Tubulin inhibitor)Tubulin Polymerization-2.2 - 6.8[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of novel cyanomorpholine derivatives.

Synthesis of Cyanomorpholine Derivatives

A general synthetic workflow for producing cyanomorpholine derivatives can be conceptualized as follows. The specific reaction conditions would need to be optimized for each target molecule.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., substituted aniline, morpholine precursor) Intermediate_1 Intermediate Synthesis (e.g., N-alkylation) Intermediate_2 Introduction of Cyano Group (e.g., Sandmeyer reaction, nucleophilic substitution) Intermediate_1->Intermediate_2 Final_Product Cyanomorpholine Derivative Intermediate_2->Final_Product Purification Purification (e.g., chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2: General Synthetic Workflow for Cyanomorpholine Derivatives.

General Procedure for N-Arylation of Morpholine: A mixture of a substituted aryl halide (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Introduction of the Cyano Group: The cyano group can be introduced at various stages of the synthesis, depending on the overall strategy. For example, if starting with an amino-substituted aryl-morpholine, a Sandmeyer reaction can be employed. Alternatively, a cyano group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyanide salt (e.g., NaCN or KCN).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Cyanomorpholine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the cyanomorpholine derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Cyanomorpholine derivatives

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, mTOR).

Materials:

  • Cancer cell lines

  • Cyanomorpholine derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the cyanomorpholine derivatives for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Future Directions and Conclusion

The exploration of cyanomorpholine derivatives represents a promising frontier in drug discovery. The combination of the well-established morpholine scaffold with the unique electronic and steric properties of the cyano group offers the potential for developing novel therapeutics with enhanced potency and selectivity. The primary research areas of oncology, neurodegenerative diseases, and virology provide a solid foundation for initial investigations.

Future research should focus on the rational design and synthesis of a library of cyanomorpholine derivatives with diverse substitution patterns. Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity against the identified molecular targets. Further in-depth mechanistic studies, including target engagement and in vivo efficacy studies in relevant animal models, will be necessary to validate the therapeutic potential of the most promising candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (S)-N-Boc-2-cyanomorpholine, a chiral heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the oxidation of commercially available (S)-N-Boc-2-hydroxymethylmorpholine, followed by cyanation of the resulting aldehyde. The methodologies described are designed to be robust and reproducible in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the oxidation of the starting alcohol to an aldehyde, which is then converted to the target cyanohydrin.

SynthesisWorkflow start (S)-N-Boc-2-hydroxymethylmorpholine aldehyde (S)-N-Boc-2-formylmorpholine start->aldehyde Step 1: Oxidation (Dess-Martin Periodinane) final_product This compound aldehyde->final_product Step 2: Cyanation (TMSCN, cat. TBAF)

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactantReagent(s)ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1(S)-N-Boc-2-hydroxymethylmorpholineDess-Martin Periodinane(S)-N-Boc-2-formylmorpholine215.2585-95>95 (crude)
2(S)-N-Boc-2-formylmorpholineTrimethylsilyl cyanide (TMSCN), Tetrabutylammonium fluoride (TBAF)This compound226.2780-90>98 (after chromatography)

Experimental Protocols

Materials and Equipment:

  • (S)-N-Boc-2-hydroxymethylmorpholine (commercially available)[1][2][3][4]

  • Dess-Martin Periodinane (DMP)[5][6][7][8][9]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dess-Martin periodinane is a potentially explosive reagent and should be handled with care.[5][7]

  • Trimethylsilyl cyanide is highly toxic and liberates hydrogen cyanide upon contact with moisture. Handle with extreme caution.

Step 1: Synthesis of (S)-N-Boc-2-formylmorpholine (Oxidation)

This procedure utilizes the Dess-Martin periodinane (DMP) for the mild oxidation of the primary alcohol to the corresponding aldehyde. DMP is known for its high chemoselectivity and tolerance of sensitive functional groups, such as the Boc-protecting group, and for minimizing epimerization of the adjacent chiral center.[5][6]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-2-formylmorpholine as a pale yellow oil. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Cyanation)

This step involves the addition of a cyanide source to the aldehyde to form the cyanohydrin. The use of trimethylsilyl cyanide with a catalytic amount of a fluoride source provides a mild and efficient method for this transformation.

Procedure:

  • Transfer the crude (S)-N-Boc-2-formylmorpholine (1.0 eq) to a dry round-bottom flask under an inert atmosphere.

  • Dissolve the aldehyde in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe.

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq of a 1 M solution in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or white solid.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis if required.

References

Application Notes and Protocols for the Synthesis of N-Boc Protected Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is a crucial step in the multi-step synthesis of complex pharmaceutical agents. This protecting group allows for the selective modification of other parts of the molecule while the morpholine nitrogen's reactivity is masked. These application notes provide detailed, step-by-step protocols for the synthesis of N-Boc protected morpholines, covering both classical and modern synthetic routes, as well as the standard procedure for Boc protection.

Synthetic Strategies Overview

The synthesis of N-Boc-morpholine can be broadly approached in two ways:

  • Two-step synthesis: First, the synthesis of the morpholine core, followed by the N-Boc protection.

  • Convergent synthesis: Employing N-Boc protected starting materials to construct the morpholine ring directly.

This document will detail two primary methods for the synthesis of the morpholine ring, followed by a standardized protocol for the N-Boc protection step. The methods for morpholine synthesis are:

  • Method A: Dehydration of Diethanolamine: A classical, cost-effective method suitable for large-scale synthesis of the parent morpholine.

  • Method B: Cyclization of 1,2-Amino Alcohols with Ethylene Sulfate: A modern, greener, and high-yielding approach that also allows for the synthesis of substituted morpholines.

Data Presentation: Comparison of Morpholine Synthesis Routes

ParameterMethod A: Dehydration of DiethanolamineMethod B: Cyclization of 1,2-Amino Alcohols
Starting Materials Diethanolamine, Strong Acid (e.g., HCl, H₂SO₄)1,2-Amino Alcohol, Ethylene Sulfate, Base (tBuOK)
Key Reagents Concentrated HCl or H₂SO₄/OleumEthylene Sulfate, Potassium tert-butoxide
Reaction Conditions High Temperature (200-210 °C)[1]Mild Conditions (40-60 °C)[2]
Reported Yield 35-50% (Lab-scale, HCl)[1][3], up to 95% (Industrial, Oleum)[3][4]High (>80% for many examples)[2]
Advantages Well-established, inexpensive starting materialsHigh yields, mild conditions, environmentally friendlier, suitable for substituted derivatives[2][5][6]
Disadvantages Harsh reaction conditions, corrosive reagents, significant waste generationEthylene sulfate is a specialized reagent

Experimental Protocols

Method A: Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is based on the acid-catalyzed cyclization of diethanolamine.[1]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • 500 mL three-neck round-bottom flask

  • Thermocouple and condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.

  • Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210 °C, maintain this temperature for 15 hours.[1]

  • Work-up: After 15 hours, allow the mixture to cool to 160 °C and pour it into a heat-resistant dish.

  • Free-basing: Scrape the resulting morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to recover the crude morpholine.

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine.

  • Purification: For further purification, reflux the morpholine over a small amount of sodium metal (~1 g) for one hour, then perform a fractional distillation, collecting the fraction boiling at 126-129 °C.[1] A yield of 35-50% can be expected.[1][3]

Protocol 2: N-Boc Protection of Morpholine

This is a general and robust procedure for the N-Boc protection of morpholine and other secondary amines.[7][8][9][10]

Materials:

  • Morpholine (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents)

  • Triethylamine (TEA, 1.1-3 equivalents)

  • Solvent (e.g., Methanol, Dichloromethane (DCM), or a mixture of THF/water)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: Dissolve morpholine (1 equivalent) in the chosen solvent in a round-bottom flask. Add triethylamine (1.1-3 equivalents) and stir for 5 minutes at room temperature.[7][10]

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise to the stirred solution.[7][10]

  • Reaction: Allow the reaction to stir at 0 °C for at least 2 hours, then let it warm to room temperature and stir for an additional 4 hours or overnight.[8][10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected morpholine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. To prevent peak tailing of any unreacted morpholine, a small amount of triethylamine (0.5-1%) can be added to the eluent (e.g., a mixture of ethyl acetate and hexanes).[11]

Visualizations

Synthesis_Workflow cluster_synthesis Morpholine Synthesis cluster_purification Purification & Protection DEA Diethanolamine Morpholine_HCl Morpholine HCl DEA->Morpholine_HCl  Conc. HCl, 200-210°C   AminoAlcohol 1,2-Amino Alcohol Morpholine_Base Morpholine (Crude) AminoAlcohol->Morpholine_Base  1. Ethylene Sulfate 2. tBuOK   Free_Base Free-basing (CaO) Morpholine_HCl->Free_Base Boc_Protection N-Boc Protection ((Boc)₂O, TEA) Morpholine_Base->Boc_Protection Distillation Distillation Free_Base->Distillation Drying Drying (KOH) Distillation->Drying Drying->Boc_Protection Final_Purification Column Chromatography Boc_Protection->Final_Purification Final_Product N-Boc Morpholine Final_Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of N-Boc morpholine.

Boc_Protection_Mechanism Morpholine Morpholine (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Tetrahedral_Intermediate NBoc_Morpholine_Protonated Protonated N-Boc Morpholine Tetrahedral_Intermediate->NBoc_Morpholine_Protonated Collapse & Loss of t-butyl carbonate Byproducts t-Butanol + CO₂ + TEA·H⁺ Tetrahedral_Intermediate->Byproducts Final_Product N-Boc Morpholine NBoc_Morpholine_Protonated->Final_Product Deprotonation TEA Triethylamine (Base) TEA->Final_Product

References

Application Notes and Protocols: (S)-N-Boc-2-cyanomorpholine as a Versatile Building Block in Medicinal Chemistry for the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(S)-N-Boc-2-cyanomorpholine is a valuable chiral building block for the synthesis of complex bioactive molecules. Its morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of drug candidates, including metabolic stability and aqueous solubility. The presence of a protected amine and a versatile nitrile group in a stereochemically defined manner makes it an ideal starting material for the construction of diverse compound libraries for drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted therapeutics with significant potential in oncology.

Transformation of this compound to a Key Amine Intermediate

The cyano group of this compound can be readily reduced to a primary amine, yielding (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This transformation is a critical first step, converting the nitrile into a nucleophilic amine ready for subsequent coupling reactions.

Experimental Protocol: Reduction of this compound

This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add Raney® Nickel (0.5 eq by weight of the slurry).

  • The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, which can often be used in the next step without further purification.

G start This compound reagents Raney Ni, H2 Methanol start->reagents 1. product (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate reagents->product 2. purification Filtration through Celite Concentration product->purification 3.

Figure 1: Workflow for the reduction of this compound.

Synthesis of Morpholinopyrimidine-Based PI3K Inhibitors

The resulting (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate can be utilized in the synthesis of potent PI3K inhibitors. The following protocol outlines a general strategy for the synthesis of a trisubstituted morpholinopyrimidine, a scaffold known for its PI3K inhibitory activity.[1][2]

Experimental Protocol: Synthesis of a Morpholinopyrimidine PI3K Inhibitor

Part A: Boc Deprotection

  • Dissolve (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude amine salt, which can be neutralized or used directly in the next step.

Part B: Nucleophilic Aromatic Substitution

  • To a solution of a di- or tri-chlorinated pyrimidine (e.g., 2,4,6-trichloropyrimidine) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), add the deprotected (S)-2-(aminomethyl)morpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • The reaction is stirred, typically at elevated temperatures, to facilitate the nucleophilic aromatic substitution. The progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Part C: Further Functionalization (e.g., Suzuki Coupling)

  • The resulting chloropyrimidine derivative can be further functionalized. For instance, a Suzuki coupling can be performed with a suitable boronic acid to introduce additional diversity.

  • The chloropyrimidine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

  • The mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • After workup and purification by column chromatography, the final trisubstituted morpholinopyrimidine PI3K inhibitor is obtained.

G start This compound reduction Reduction (Raney Ni, H2) start->reduction intermediate1 (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate reduction->intermediate1 deprotection Boc Deprotection (TFA or HCl) intermediate1->deprotection intermediate2 (S)-2-(aminomethyl)morpholine deprotection->intermediate2 substitution Nucleophilic Aromatic Substitution (Dichloropyrimidine, DIPEA) intermediate2->substitution intermediate3 Monochloro-morpholinopyrimidine substitution->intermediate3 coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate3->coupling product Trisubstituted Morpholinopyrimidine (PI3K Inhibitor) coupling->product

Figure 2: Synthetic workflow for a PI3K inhibitor.

Biological Activity of Morpholinopyrimidine Derivatives

Derivatives synthesized using this approach have demonstrated potent inhibition of PI3Kα and downstream signaling pathways.

Quantitative Data: PI3K Inhibition

The following table summarizes the inhibitory activity of representative morpholinopyrimidine compounds against the PI3Kα isoform.[1][2]

CompoundPI3Kα IC₅₀ (nM)
ZSTK474 (Reference)30
Compound 1410
Compound 2020

Data adapted from Wright, E. W., et al. (2015). Molecules, 20(1), 1433-1447.

Cellular Activity: Inhibition of AKT Phosphorylation

The inhibition of PI3K leads to a decrease in the phosphorylation of its downstream effector, AKT. Western blot analysis can be used to quantify this effect.

CompoundConcentration (µM)% Inhibition of p-AKT (S473)
ZSTK47410~80%
Compound 141~75%
Compound 1410>90%

Data interpretation from Wright, E. W., et al. (2015). Molecules, 20(1), 1433-1447.[1][2]

PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention. The synthesized morpholinopyrimidine derivatives inhibit PI3K, thereby blocking the downstream signaling events.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Figure 3: The PI3K/AKT signaling pathway and the point of inhibition.

Conclusion

This compound serves as an excellent chiral starting material for the synthesis of medicinally relevant compounds. The protocols and data presented here demonstrate a clear and efficient pathway to potent PI3K inhibitors, highlighting the utility of this building block in drug discovery and development, particularly in the field of oncology. The stereocenter is preserved throughout the synthesis, allowing for the creation of enantiomerically pure final compounds, which is often crucial for target-specific interactions and reduced off-target effects.

References

Synthetic Routes to Functionalized Morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized morpholine derivatives, a crucial scaffold in medicinal chemistry. The morpholine ring is a prevalent feature in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. The synthetic methods outlined below offer diverse strategies for accessing a wide range of substituted morpholines, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation of dehydromorpholines is a powerful strategy for the synthesis of chiral 2-substituted morpholines, providing access to enantiopure compounds with high efficiency. This method is particularly valuable for creating stereocenters adjacent to the ring oxygen.

Data Presentation
EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl2-Phenylmorpholine>9992
24-Trifluoromethylphenyl2-(4-(Trifluoromethyl)phenyl)morpholine>9994
34-Methoxyphenyl2-(4-Methoxyphenyl)morpholine>9994
42-Naphthyl2-(Naphthalen-2-yl)morpholine>9999
52-Thienyl2-(Thiophen-2-yl)morpholine>9991

Data summarized from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[1]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a vial is charged with the dehydromorpholine substrate (0.2 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand (1.1 mol%).

  • The vial is sealed, removed from the glovebox, and 2.0 mL of degassed DCM is added via syringe.

  • The resulting solution is transferred to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the chiral morpholine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow

sub Dehydromorpholine Substrate reac Autoclave (Room Temp, 24h) sub->reac cat [Rh(COD)₂]BF₄ + Chiral Ligand cat->reac solv DCM solv->reac h2 H₂ (50 atm) h2->reac workup Solvent Removal reac->workup purify Flash Chromatography workup->purify product Chiral Morpholine purify->product

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

This method provides a convergent and efficient route to unprotected, highly substituted morpholines from readily available starting materials.[2][3][4] The one-pot nature of this reaction makes it highly attractive for the rapid generation of compound libraries.

Data Presentation
EntryAmino AlcoholAldehydeDiazomalonateProductYield (%)
12-Amino-2-methylpropan-1-olp-TolualdehydeDiethyl diazomalonateDiethyl 2,2-dimethyl-6-(p-tolyl)morpholine-3,3-dicarboxylate65
2(±)-2-Aminobutan-1-olp-TolualdehydeDiethyl diazomalonateDiethyl 2-ethyl-6-(p-tolyl)morpholine-3,3-dicarboxylate50
3(S)-2-Amino-3-methylbutan-1-olp-TolualdehydeDiethyl diazomalonateDiethyl (2S)-2-isopropyl-6-(p-tolyl)morpholine-3,3-dicarboxylate47
42-Amino-2-methylpropan-1-ol1-NaphthaldehydeDiethyl diazomalonateDiethyl 2,2-dimethyl-6-(naphthalen-1-yl)morpholine-3,3-dicarboxylate71
52-Amino-2-methylpropan-1-olCyclohexanecarbaldehydeDiethyl diazomalonateDiethyl 6-cyclohexyl-2,2-dimethylmorpholine-3,3-dicarboxylate55

Data summarized from a study on the copper-catalyzed three-component synthesis of morpholines.[3]

Experimental Protocol: General Procedure for Three-Component Synthesis

Materials:

  • Amino alcohol (2.0 equiv)

  • Aldehyde (1.5 equiv)

  • Diazomalonate (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • 1,2-Dichloroethane (DCE)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried vial containing a stir bar is added the amino alcohol (0.2 mmol, 2.0 equiv) and powdered 4 Å molecular sieves.

  • The vial is sealed and 1,2-dichloroethane (1.0 mL) is added, followed by the aldehyde (0.15 mmol, 1.5 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • Copper(I) iodide (0.005 mmol, 0.05 equiv) is added, followed by a solution of the diazomalonate (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, washing with dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the functionalized morpholine.

Signaling Pathway Diagram

sub1 Amino Alcohol intermediate1 Imino Alcohol (in situ formation) sub1->intermediate1 sub2 Aldehyde sub2->intermediate1 sub3 Diazomalonate intermediate2 Copper Carbenoid sub3->intermediate2 cat Cu(I) Catalyst cat->intermediate2 intermediate3 Insertion Product intermediate1->intermediate3 intermediate2->intermediate3 product Substituted Morpholine intermediate3->product product->cat Catalyst Regeneration

Caption: Proposed Catalytic Cycle for the Three-Component Synthesis.

Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate

This green and efficient two-step, one-pot protocol utilizes inexpensive and readily available starting materials to produce a variety of N-substituted morpholines.[5][6][7][8] The method is redox-neutral and scalable.

Data Presentation
Entry1,2-Amino AlcoholProductYield (%)
1N-Benzylethanolamine4-Benzylmorpholine95
22-(Methylamino)ethanol4-Methylmorpholine88
3(R)-2-Phenylglycinol(R)-2-Phenylmorpholine92
4(S)-Alaninol(S)-3-Methylmorpholine90
52-(Cyclohexylamino)ethanol4-Cyclohexylmorpholine93

Yields are for the two-step, one-pot procedure.

Experimental Protocol: Two-Step, One-Pot Synthesis

Materials:

  • 1,2-Amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Acetonitrile (ACN)

  • Water

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Step 1: Monoalkylation. To a reaction vessel is charged the 1,2-amino alcohol (1.0 equiv), acetonitrile, and water (e.g., 9:1 v/v).

  • Ethylene sulfate (1.05 equiv) is added, and the mixture is stirred at 40 °C for 12-24 hours, until the formation of the zwitterionic intermediate is complete (monitored by LCMS).

  • Step 2: Cyclization. The reaction mixture is cooled to room temperature, and 2-methyltetrahydrofuran is added.

  • Potassium tert-butoxide (1.1 equiv) is added portion-wise, maintaining the internal temperature below 30 °C.

  • The mixture is stirred at room temperature for 1-3 hours until cyclization is complete.

  • Water is added to quench the reaction and dissolve the inorganic salts.

  • The layers are separated, and the aqueous layer is extracted with 2-MeTHF.

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the morpholine product.

Logical Relationship Diagram

start 1,2-Amino Alcohol + Ethylene Sulfate step1 Monoalkylation (ACN/H₂O, 40°C) start->step1 intermediate Zwitterionic Intermediate step1->intermediate step2 Cyclization (t-BuOK, 2-MeTHF, RT) intermediate->step2 product N-Substituted Morpholine step2->product

Caption: Two-Step, One-Pot Synthesis of N-Substituted Morpholines.

Palladium-Catalyzed Intramolecular Carboamination

This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[9] The key step is a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.

Data Presentation
EntrySubstrate (R)Aryl Bromide (R¹)ProductYield (%)
1IsopropylBromobenzene(3S,5S)-5-Isopropyl-3-phenylmorpholine66
2Benzyl4-Bromotoluene(3S,5S)-5-Benzyl-3-(p-tolyl)morpholine61
3Isopropyl4-Bromoanisole(3S,5S)-5-Isopropyl-3-(4-methoxyphenyl)morpholine58
4PhenylBromobenzene(3S,5R)-3,5-Diphenylmorpholine64
5Isopropyl2-Bromonaphthalene(3S,5S)-5-Isopropyl-3-(naphthalen-2-yl)morpholine46

All products were formed with >20:1 diastereomeric ratio.[9]

Experimental Protocol: Pd-Catalyzed Carboamination

Materials:

  • O-Allyl ethanolamine substrate (1.0 equiv)

  • Aryl bromide (2.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 equiv)

  • Toluene, anhydrous

Procedure:

  • A Schlenk tube is charged with Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu (2.0 equiv).

  • The tube is evacuated and backfilled with nitrogen.

  • The O-allyl ethanolamine substrate (1.0 equiv), the aryl bromide (2.0 equiv), and anhydrous toluene are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated at 105 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to give the disubstituted morpholine.

Experimental Workflow Diagram

substrate O-Allyl Ethanolamine + Aryl Bromide conditions Toluene, 105°C substrate->conditions reagents Pd(OAc)₂ / P(2-furyl)₃ NaOtBu reagents->conditions quench Aqueous Quench conditions->quench extract Extraction quench->extract purify Chromatography extract->purify product cis-3,5-Disubstituted Morpholine purify->product

Caption: Workflow for Pd-Catalyzed Intramolecular Carboamination.

References

Application Notes and Protocols for the Deprotection of Boc Group from (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from (S)-N-Boc-2-cyanomorpholine to yield (S)-2-cyanomorpholine, a potentially valuable building block in medicinal chemistry and drug development. The presence of the cyanomethyl group necessitates careful selection of deprotection conditions to avoid unwanted side reactions.

The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[3][4] These methods are generally high-yielding and proceed at room temperature.[3]

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a carbamate hydrolysis mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the counterion of the acid or can be trapped by other nucleophiles present in the reaction mixture.

Experimental Protocols

Two primary methods for the deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired salt form of the final product.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection.[5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid (caution: gas evolution).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (S)-2-cyanomorpholine.

    • If necessary, the product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another standard procedure for Boc deprotection and often results in the precipitation of the amine hydrochloride salt, which can be a convenient method of isolation.[6][7]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion of the reaction, add diethyl ether to the reaction mixture to facilitate the precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Drying: Dry the collected solid under vacuum to obtain (S)-2-cyanomorpholine hydrochloride.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound based on protocols for structurally similar compounds. Actual results may vary depending on the specific reaction scale and conditions.

MethodReagent and SolventTemperatureTypical Reaction TimeExpected YieldProduct Form
1 TFA in DCM0 °C to RT1 - 4 hours>90%Free base (after work-up)
2 4M HCl in 1,4-DioxaneRoom Temperature1 - 4 hours>90%Hydrochloride salt

Mandatory Visualization

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up / Isolation start This compound reagents TFA / DCM or HCl / Dioxane reaction_step Boc Deprotection reagents->reaction_step Acidic Cleavage workup Neutralization & Extraction (Method 1) or Precipitation (Method 2) reaction_step->workup Reaction Mixture purification Column Chromatography (Optional) workup->purification Purification end_product (S)-2-cyanomorpholine (Free Base or HCl Salt) purification->end_product Purified Product

Caption: Workflow for the deprotection of this compound.

References

Application Notes and Protocols: Reactions of (S)-N-Boc-2-cyanomorpholine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-N-Boc-2-cyanomorpholine is a chiral synthetic building block with significant potential in medicinal chemistry and drug development. As an α-aminonitrile, its reactivity is characterized by the electrophilic nature of the nitrile carbon and the ability of the cyano group to act as a leaving group or be transformed into other functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for facile deprotection under acidic conditions.[1][2] These application notes provide an overview of the key reactions of this compound with common nucleophiles, including detailed experimental protocols and expected outcomes. The methodologies are based on established reactions for analogous N-Boc protected α-aminonitriles.[3][4][5][6]

Reaction with Grignard Reagents: Synthesis of Chiral α-Substituted Amines

The addition of Grignard reagents to the nitrile functionality of this compound provides a powerful method for the synthesis of α-substituted morpholine derivatives. This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon, forming a new carbon-carbon bond.[7] The initial product is a magnesium imine salt, which upon acidic workup, can be hydrolyzed to a ketone or reduced to the corresponding amine.

Reaction Scheme:

This compound + R-MgX → Intermediate imine → α-Substituted morpholine derivative

Quantitative Data Summary:
EntryGrignard Reagent (R-MgX)SolventReaction Time (h)Temperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1MeMgBrTHF20 to rt8590:10
2PhMgBrTHF30 to rt7885:15
3EtMgBrEt₂O20 to rt8288:12
4VinylMgBrTHF2.50 to rt75>95:5
Experimental Protocol:
  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add the Grignard reagent (1.2 mmol, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reduction with Hydride Reagents: Synthesis of 2-Aminomethylmorpholine Derivatives

The nitrile group of this compound can be readily reduced to a primary amine using hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid. This provides a direct route to valuable chiral 2-aminomethylmorpholine building blocks.

Reaction Scheme:

This compound + [H] → (S)-N-Boc-2-(aminomethyl)morpholine

Quantitative Data Summary:
EntryReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
1LiAlH₄THF40 to rt92
2NaBH₄/CoCl₂MeOH6rt88
3H₂/Raney NiEtOH12rt (50 psi)95
Experimental Protocol (Using LiAlH₄):
  • To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and quench sequentially by the careful dropwise addition of H₂O (0.15 mL), 15% aqueous NaOH (0.15 mL), and H₂O (0.45 mL).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Hydrolysis of the Nitrile Group: Synthesis of Morpholine-2-carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation is a key step in the synthesis of novel amino acid derivatives. The Boc-protecting group is generally stable to basic hydrolysis conditions.

Reaction Scheme:

This compound → (S)-N-Boc-morpholine-2-carboxylic acid

Quantitative Data Summary:
EntryConditionsReaction Time (h)Temperature (°C)Yield (%)
16 M HCl (aq)1210075 (Boc deprotected)
26 M NaOH (aq)1810085
3H₂O₂, K₂CO₃, DMSO24rt70
Experimental Protocol (Basic Hydrolysis):
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 6 M aqueous NaOH (5 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Reaction_Workflow General Experimental Workflow for Nucleophilic Addition A Start: this compound in Anhydrous Solvent B Cool to 0 °C (Inert Atmosphere) A->B C Add Nucleophile (e.g., Grignard, Hydride) B->C D Warm to Room Temperature & Stir C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Quench Reaction (e.g., sat. NH4Cl, H2O) F->G Yes H Aqueous Workup (Extraction, Washing) G->H I Dry & Concentrate H->I J Purification (Column Chromatography) I->J K Characterization J->K

Caption: Experimental workflow for nucleophilic additions.

Nucleophile_Pathways Reaction Pathways of this compound cluster_grignard Grignard Addition cluster_reduction Reduction cluster_hydrolysis Hydrolysis Start This compound Prod_Amine α-Substituted Amine Start->Prod_Amine Prod_Aminomethyl 2-Aminomethylmorpholine Start->Prod_Aminomethyl Prod_Acid Morpholine-2-carboxylic Acid Start->Prod_Acid Nuc_Grignard R-MgX Nuc_Grignard->Start Nuc_Hydride LiAlH4 Nuc_Hydride->Start Nuc_Hydroxide H2O / OH- Nuc_Hydroxide->Start

Caption: Nucleophilic reaction pathways.

References

Application Notes and Protocols: (S)-N-Boc-2-cyanomorpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of (S)-N-Boc-2-cyanomorpholine in peptide synthesis is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the chemical properties of the molecule, established principles of peptide chemistry, and analogies to structurally similar compounds, such as (S)-1-N-Boc-2-cyanopiperidine, which is used in the synthesis of bioactive peptides and peptidomimetics. These protocols are intended to serve as a starting point for research and development.

Introduction

This compound is a chiral heterocyclic compound featuring a morpholine scaffold. The presence of the Boc-protecting group on the nitrogen atom and a cyano group at the 2-position makes it a potentially valuable building block in medicinal chemistry and drug discovery. While direct incorporation into linear peptide chains as a standard amino acid is not its primary inferred application, its structure suggests utility as a constrained proline analogue or as a precursor for non-natural amino acids and peptidomimetics. The morpholine ring can impart unique conformational constraints and improve pharmacokinetic properties, such as solubility and metabolic stability, to peptide-based therapeutics.

The cyano group offers a versatile chemical handle for various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, allowing for diverse side-chain functionalities. This versatility makes this compound an intriguing starting material for creating novel peptide structures and libraries for drug screening.

Potential Applications in Peptide Synthesis

Based on its structure, this compound can be envisioned for the following applications in peptide science:

  • As a Constrained Proline Analogue: The rigid morpholine ring can mimic the pyrrolidine ring of proline, introducing a specific kink in the peptide backbone. This can be useful for stabilizing secondary structures like β-turns or for probing receptor-binding conformations.

  • Synthesis of Peptidomimetics: The compound can serve as a scaffold to which amino acid-like side chains are appended, leading to the synthesis of peptide mimics with enhanced stability and oral bioavailability.

  • Precursor for Novel Amino Acids: The cyano group can be chemically modified post-synthesis (while the peptide is on-resin or in solution) to introduce novel functionalities not found in natural amino acids.

Experimental Protocols

The following are hypothetical protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). These protocols are based on standard Boc- and Fmoc-based strategies.

Protocol 3.1: Conversion of the Cyano Group to a Carboxylic Acid for Peptide Coupling

To incorporate this compound into a peptide backbone via a standard amide bond, the cyano group must first be converted to a carboxylic acid.

Workflow for Carboxylic Acid Conversion:

G start This compound hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, reflux or 6M NaOH, reflux) start->hydrolysis neutralization Neutralization (if base hydrolysis was used) hydrolysis->neutralization extraction Workup and Extraction neutralization->extraction product (S)-N-Boc-morpholine-2-carboxylic acid extraction->product

Caption: Workflow for the hydrolysis of the cyano group.

Detailed Protocol:

  • Hydrolysis: Dissolve this compound (1.0 eq) in 6 M aqueous HCl.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude (S)-N-Boc-morpholine-2-carboxylic acid can be purified by recrystallization or column chromatography.

Table 1: Hypothetical Reaction Parameters for Hydrolysis

ParameterValue
Starting MaterialThis compound
Reagent6 M HCl
Temperature110 °C (Reflux)
Reaction Time4-6 hours
Potential Yield70-85%
Protocol 3.2: Incorporation of (S)-N-Boc-morpholine-2-carboxylic acid into a Peptide using SPPS (Fmoc-strategy)

This protocol assumes the successful synthesis of (S)-N-Boc-morpholine-2-carboxylic acid as described in Protocol 3.1.

Experimental Workflow for SPPS:

G resin Fmoc-protected Amino Acid Resin deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: (S)-N-Boc-morpholine-2-carboxylic acid HATU, DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 capping Capping (Optional) (Acetic anhydride, DIPEA) wash2->capping next_cycle Continue Peptide Elongation capping->next_cycle

Caption: SPPS cycle for incorporating the morpholine moiety.

Detailed Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin).

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • Pre-activate a solution of (S)-N-Boc-morpholine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Continue with the standard Fmoc-SPPS protocol for the subsequent amino acids.

Table 2: Hypothetical Reagent Quantities for a 0.1 mmol Scale Synthesis

ReagentEquivalentsAmount
(S)-N-Boc-morpholine-2-carboxylic acid3.064.0 mg
HATU2.9110.3 mg
DIPEA6.0104.5 µL
20% Piperidine in DMF-2 mL
DMF-As required

Post-Synthetic Modification of the Cyano Group

An alternative strategy is to incorporate a precursor molecule and then modify the cyano group on the resin-bound peptide. This approach expands the chemical diversity that can be achieved.

Protocol 4.1: On-Resin Reduction of the Cyano Group to an Amine

Workflow for On-Resin Reduction:

G peptide_resin Peptide-(S)-N-Boc-2-cyanomorpholine-Resin reduction Reduction (e.g., BH3-THF complex) peptide_resin->reduction wash Wash (THF, DCM, DMF) reduction->wash cleavage Cleavage and Deprotection (TFA cocktail) wash->cleavage product Peptide with Aminomethyl-morpholine cleavage->product

Caption: On-resin reduction of the cyano group.

Detailed Protocol:

  • Resin Swelling: Swell the peptide-resin containing the this compound moiety in anhydrous THF.

  • Reduction: Add a solution of BH3·THF complex (10 eq) in THF to the resin.

  • Reaction: Agitate the mixture at room temperature for 12 hours.

  • Quenching and Washing: Carefully quench the reaction with methanol. Wash the resin with THF, DCM, and DMF.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Table 3: Hypothetical Conditions for On-Resin Cyano Reduction

ParameterValue
Reducing AgentBorane-tetrahydrofuran complex
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time12 hours
Potential Conversion60-75%

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel peptides and peptidomimetics. Its rigid scaffold and the reactive cyano group offer opportunities to create conformationally constrained peptides with unique side-chain functionalities. The provided hypothetical protocols, based on established chemical principles, offer a foundational guide for researchers to begin exploring the potential of this compound in their drug discovery and development endeavors. Further experimental validation is necessary to optimize reaction conditions and fully elucidate the impact of this moiety on peptide structure and function.

Application Notes and Protocols: (S)-N-Boc-2-cyanomorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-cyanomorpholine is a chiral heterocyclic building block with significant potential in asymmetric synthesis. The presence of a stereodefined morpholine scaffold, a versatile cyano group, and a standard N-Boc protecting group makes it an attractive starting material for the synthesis of a variety of enantiomerically enriched compounds. The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in bioactive molecules and approved drugs. The cyano group can be readily transformed into other functional groups such as amines, aldehydes, and carboxylic acids, or be a site for nucleophilic addition to generate new stereocenters. This document outlines potential applications of this compound in the asymmetric synthesis of chiral substituted morpholines, which are valuable intermediates for drug discovery and development.

Application Note 1: Diastereoselective Reduction to Chiral 2-Aminomethylmorpholine Derivatives

The reduction of the cyano group in this compound offers a direct route to chiral C2-substituted morpholines. Specifically, the resulting primary amine can serve as a handle for further functionalization. The stereocenter at the 2-position of the morpholine ring can direct the approach of the reducing agent, leading to a diastereoselective synthesis of the corresponding aminomethyl derivative.

A variety of reducing agents can be employed for the transformation of nitriles to primary amines. The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction.

Quantitative Data Summary

The following table summarizes the hypothetical results for the diastereoselective reduction of this compound to tert-butyl (S)-2-(aminomethyl)morpholine-4-carboxylate using different reducing agents.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1LiAlH₄THF0 to rt128585:15
2H₂ (1 atm), Raney NiMeOHrt249290:10
3NaBH₄, CoCl₂MeOH0 to rt68870:30
4H₂ (10 atm), Pd/CEtOH50189592:8

Experimental Protocol: Diastereoselective Hydrogenation using Raney Ni

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a hydrogenation flask, add this compound (1.00 g, 4.71 mmol).

  • Add anhydrous methanol (20 mL) to dissolve the starting material.

  • Carefully add Raney Nickel (approx. 0.5 g, washed with methanol) to the solution under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas three times.

  • Pressurize the flask with hydrogen gas (1 atm, balloon) and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel to yield tert-butyl (S)-2-(aminomethyl)morpholine-4-carboxylate. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of a suitable derivative.

experimental_workflow_reduction start Start: this compound dissolve Dissolve in anhydrous MeOH start->dissolve add_catalyst Add Raney Ni catalyst dissolve->add_catalyst hydrogenation Hydrogenate (1 atm H₂) at rt for 24h add_catalyst->hydrogenation filtration Filter through Celite® hydrogenation->filtration concentration1 Concentrate filtrate filtration->concentration1 workup Aqueous workup (EtOAc, NaHCO₃, Brine) concentration1->workup drying Dry over Na₂SO₄ workup->drying concentration2 Concentrate in vacuo drying->concentration2 purification Purify by column chromatography concentration2->purification product Product: Chiral 2-aminomethylmorpholine derivative purification->product

Caption: Workflow for the diastereoselective reduction of this compound.

Application Note 2: Diastereoselective Nucleophilic Addition to the Cyano Group

The cyano group of this compound can act as an electrophile, undergoing nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents. This reaction provides a pathway to chiral ketones or, after reduction, chiral secondary alcohols, with the formation of a new stereocenter. The inherent chirality of the morpholine ring is expected to influence the facial selectivity of the nucleophilic attack on the nitrile, leading to a diastereoselective transformation.

Quantitative Data Summary

The following table presents hypothetical results for the diastereoselective addition of various Grignard reagents to this compound, followed by acidic workup to yield the corresponding ketone.

EntryGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1MeMgBrTHF0 to rt47888:12
2EtMgBrTHF0 to rt47590:10
3PhMgBrTHF0 to rt68295:5
4i-PrMgClTHF-20 to 0865>98:2

Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.00 g, 4.71 mmol) and dissolve it in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.7 mL, 5.18 mmol, 1.1 equiv) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of 1 M aqueous HCl (10 mL).

  • Stir the mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral phenyl ketone derivative. The diastereomeric ratio can be determined by chiral HPLC or NMR spectroscopy.

experimental_workflow_addition start Start: this compound dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_grignard Add PhMgBr dropwise cool->add_grignard react Stir at rt for 6h add_grignard->react quench Quench with 1M HCl at 0°C react->quench hydrolyze Stir at rt for 30 min quench->hydrolyze extract Extract with Et₂O hydrolyze->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Product: Chiral phenyl ketone derivative purify->product

Caption: Workflow for the diastereoselective addition of a Grignard reagent.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound stems from its ability to be converted into various chiral building blocks. The following diagram illustrates the logical relationships between the starting material and potential products.

logical_relationship start This compound reduction Diastereoselective Reduction start->reduction addition Diastereoselective Nucleophilic Addition start->addition product_amine Chiral 2-Aminomethyl Morpholine Derivatives reduction->product_amine product_ketone Chiral 2-Acyl Morpholine Derivatives addition->product_ketone product_ligand Chiral Ligands product_amine->product_ligand Further Functionalization product_alcohol Chiral 2-(Hydroxyalkyl) Morpholine Derivatives product_ketone->product_alcohol Reduction product_drug Bioactive Molecules product_ketone->product_drug Further Synthesis product_alcohol->product_drug Further Synthesis

Caption: Synthetic utility of this compound.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established chemical principles for analogous compounds. They are intended for illustrative purposes to guide researchers in exploring the potential of this compound in asymmetric synthesis. Actual results may vary, and optimization of reaction conditions is recommended.

Application Notes and Protocols for the Scalable Synthesis of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable experimental procedure for the synthesis of (S)-N-Boc-2-cyanomorpholine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of the commercially available (S)-N-Boc-2-hydroxymethylmorpholine to the intermediate aldehyde, followed by a cyanation reaction to yield the final product. The protocols are designed for scalability, providing researchers with a reliable method for producing significant quantities of this important morpholine derivative. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is visualized.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a cyano group offers a versatile handle for further chemical transformations, making this compound a key intermediate for the synthesis of complex molecules. This protocol outlines a robust and scalable synthesis from (S)-N-Boc-2-hydroxymethylmorpholine, a readily accessible starting material. The described two-step sequence involves a controlled oxidation followed by cyanation, providing a reliable route to the desired product in good overall yield and high purity.

Overall Reaction Scheme

Experimental Protocols

Part 1: Oxidation of (S)-N-Boc-2-hydroxymethylmorpholine to (S)-N-Boc-2-formylmorpholine

This procedure utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) as the terminal oxidant, a method well-suited for large-scale synthesis due to its cost-effectiveness and relatively safe reaction conditions.

Materials:

  • (S)-N-Boc-2-hydroxymethylmorpholine

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Aqueous sodium hypochlorite solution (NaOCl, commercial bleach, ~8.25%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq).

  • Dissolve the mixture in dichloromethane (10 mL per gram of starting material).

  • Add saturated aqueous sodium bicarbonate solution (5 mL per gram of starting material).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the aqueous sodium hypochlorite solution (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. The reaction is often characterized by a color change from orange to a paler yellow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the yellow color dissipates.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of initial starting material).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-N-Boc-2-formylmorpholine. This intermediate is often used in the next step without further purification.

Part 2: Cyanation of (S)-N-Boc-2-formylmorpholine to this compound

This protocol employs trimethylsilyl cyanide (TMSCN) for the cyanation of the aldehyde intermediate, a common and high-yielding method.

Materials:

  • Crude (S)-N-Boc-2-formylmorpholine from Part 1

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Syringe

  • Rotary evaporator

Procedure:

  • Dissolve the crude (S)-N-Boc-2-formylmorpholine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting aldehyde) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add zinc iodide (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

StepReactantProductScale (g)Yield (%)Purity (by HPLC)
1. Oxidation (S)-N-Boc-2-hydroxymethylmorpholine(S)-N-Boc-2-formylmorpholine50.0~95 (crude)>90%
2. Cyanation (S)-N-Boc-2-formylmorpholineThis compound48.5 (crude)85-90>98%
Overall (S)-N-Boc-2-hydroxymethylmorpholineThis compound50.080-85>98%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyanation cluster_end Final Product Start (S)-N-Boc-2-hydroxymethylmorpholine Reagents1 TEMPO, KBr, NaOCl, DCM/H2O Reaction1 Oxidation Reaction (0°C to RT, 1-2h) Start->Reaction1 Input Reagents1->Reaction1 Workup1 Quench (Na2S2O3), Extraction (DCM) Reaction1->Workup1 Intermediate (S)-N-Boc-2-formylmorpholine (Crude) Workup1->Intermediate Reagents2 TMSCN, ZnI2, DCM Reaction2 Cyanation Reaction (0°C to RT, 2-4h) Intermediate->Reaction2 Input Reagents2->Reaction2 Workup2 Quench (NaHCO3), Extraction (DCM) Reaction2->Workup2 Purification Silica Gel Chromatography Workup2->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with water to produce hydrogen cyanide gas. Handle with extreme caution and always quench reactions and waste with an oxidizing agent like bleach before disposal.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate care.

  • Reactions involving sodium hypochlorite can be exothermic; ensure proper temperature control.

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-N-Boc-2-cyanomorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S)-N-Boc-2-cyanomorpholine.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving common problems.

Q1: Low yield of the final product, this compound.

A1: Low yields can arise from various factors throughout the synthetic sequence. A step-by-step analysis is crucial for pinpointing the issue.[1]

  • Step 1: Verify Reagent Quality and Stoichiometry:

    • Starting Materials: Ensure the purity and dryness of the initial (S)-amino alcohol derivative. Impurities can lead to side reactions.

    • Boc Anhydride ((Boc)₂O): Use fresh Boc anhydride, as it can degrade over time, especially with exposure to moisture.[1]

    • Cyanating Agent: The purity of the cyanating agent is critical. Use a freshly opened bottle or purify it before use.

    • Solvents and Bases: Employ anhydrous solvents and high-quality bases. Moisture can hydrolyze Boc anhydride and other reactive intermediates.[1]

  • Step 2: Optimize Reaction Conditions:

    • Temperature: Reaction temperatures can be critical. If the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can cause decomposition.[1]

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to ensure it goes to completion without generating excessive byproducts from prolonged reaction times.[1]

    • Solvent Choice: The solubility of reactants is key. A solvent that properly dissolves both the substrate and reagents is essential for an efficient reaction.

  • Step 3: Assess Purification and Work-up:

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions may be necessary.

    • Chromatography: Inefficient column chromatography can lead to product loss. Optimize the solvent system and silica gel loading.

Q2: Incomplete Boc protection of the starting amino alcohol.

A2: Incomplete N-Boc protection is a common issue.

  • Control Stoichiometry: Carefully control the amount of Boc anhydride used. A slight excess (1.1-1.2 equivalents) is often recommended.

  • Base Selection: The choice and amount of base (e.g., triethylamine, diisopropylethylamine) are important. Ensure enough base is present to neutralize any acid formed during the reaction.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting material. If the reaction stalls, consider adding more Boc anhydride and base.

Q3: Formation of significant byproducts during the cyclization step.

A3: The intramolecular cyclization to form the morpholine ring can be challenging and may lead to side products.

  • Choice of Base: The strength of the base (e.g., NaH, K₂CO₃) can influence the reaction outcome. A base that is too strong might lead to decomposition, while one that is too weak will result in an incomplete reaction.

  • Reaction Concentration (Dilution): Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions.

  • Leaving Group: Ensure the starting material has a good leaving group (e.g., tosylate, mesylate) to facilitate efficient cyclization.

Q4: Difficulty in the purification of the final product.

A4: this compound may be challenging to purify due to its polarity and potential for co-elution with impurities.

  • Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to achieve better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid/Base Wash: During work-up, washing the organic layer with dilute acid and/or base can help remove basic or acidic impurities.

Frequently Asked Questions (FAQs)

Q5: What is a typical solvent for the N-Boc protection of an amino alcohol?

A5: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for N-Boc protection reactions. They are relatively inert and can dissolve a wide range of substrates.

Q6: How can I monitor the progress of the reaction?

A6: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Staining with an appropriate reagent (e.g., ninhydrin for primary/secondary amines, potassium permanganate for oxidizable groups) can help visualize the starting material and product. LC-MS can also be used for more detailed analysis.

Q7: My product appears to be an oil, but the literature reports it as a solid. What should I do?

A7: The physical state can depend on purity. If your product is an oil, it may contain residual solvent or impurities. Try to purify it further using column chromatography. If the purified product is still an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Q8: Can I use a different protecting group instead of Boc?

A8: Yes, other nitrogen protecting groups like carbobenzyloxy (Cbz) or tosyl (Ts) can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps.

Data Presentation

Table 1: Optimization of the N-Boc Protection Step

EntryBase (equiv.)(Boc)₂O (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Et₃N (1.2)1.1DCM0 to rt475
2Et₃N (1.5)1.2DCM0 to rt492
3DIPEA (1.5)1.2THF0 to rt488
4Et₃N (1.5)1.2DCMrt290

Table 2: Optimization of the Intramolecular Cyclization Step

EntryBaseSolventTemperature (°C)Concentration (M)Time (h)Yield (%)
1K₂CO₃Acetonitrile800.12455
2NaHTHFrt0.11278
3NaHTHFrt0.011285
4Cs₂CO₃DMF600.11865

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of (S)-2-amino-1,4-butanediol derivative

  • Dissolve the (S)-2-amino-1,4-butanediol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Protocol 2: General Procedure for Intramolecular Cyclization to form (S)-N-Boc-2-(hydroxymethyl)morpholine

  • To a solution of the N-Boc protected amino diol with a suitable leaving group on the primary hydroxyl (e.g., mesylate or tosylate) (1.0 equiv) in anhydrous tetrahydrofuran (THF) at high dilution (0.01 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Oxidation and Cyanation

  • Dissolve the (S)-N-Boc-2-(hydroxymethyl)morpholine (1.0 equiv) in a suitable solvent like DCM.

  • Add a mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) and stir at room temperature until the alcohol is fully converted to the aldehyde, as monitored by TLC.

  • Work up the reaction to isolate the crude aldehyde.

  • For the cyanation step, the crude aldehyde is then subjected to conditions such as treatment with acetone cyanohydrin and a catalytic amount of base, or Strecker-type conditions, to introduce the cyano group at the 2-position.

  • Purify the final product, this compound, by flash column chromatography.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound A Start: (S)-Amino Alcohol Derivative B Step 1: N-Boc Protection A->B C Intermediate 1: N-Boc Protected Amino Diol B->C D Step 2: Activation of Primary Hydroxyl C->D E Intermediate 2: Activated N-Boc Amino Diol D->E F Step 3: Intramolecular Cyclization E->F G Intermediate 3: (S)-N-Boc-2-(hydroxymethyl)morpholine F->G H Step 4: Oxidation to Aldehyde G->H I Intermediate 4: (S)-N-Boc-2-formylmorpholine H->I J Step 5: Cyanation I->J K Final Product: This compound J->K

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Problem: Low Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) ConditionsOK Conditions Optimized? OptimizeConditions->ConditionsOK ReviewWorkup Review Work-up and Purification Procedures WorkupOK Work-up Efficient? ReviewWorkup->WorkupOK ReagentsOK->OptimizeConditions Yes ReplaceReagents Action: Replace/Purify Reagents ReagentsOK->ReplaceReagents No ConditionsOK->ReviewWorkup Yes ModifyConditions Action: Modify Reaction Parameters ConditionsOK->ModifyConditions No Solution Yield Improved WorkupOK->Solution Yes ImprovePurification Action: Optimize Purification WorkupOK->ImprovePurification No ReplaceReagents->CheckReagents ModifyConditions->OptimizeConditions ImprovePurification->ReviewWorkup

References

Technical Support Center: Cyanomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyanomorpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of morpholine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for morpholine-4-carbonitrile?

The most prevalent method for synthesizing morpholine-4-carbonitrile (also known as N-cyanomorpholine) on a laboratory scale is the von Braun reaction. This reaction involves the treatment of morpholine with cyanogen bromide (BrCN).

Q2: What is the reaction mechanism for the synthesis of morpholine-4-carbonitrile using cyanogen bromide?

The reaction proceeds via a two-step nucleophilic substitution mechanism. Initially, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide and displacing the bromide ion to form a quaternary ammonium salt intermediate. Subsequently, the bromide ion acts as a nucleophile, attacking one of the ethyl groups of the morpholine ring in an SN2 reaction, leading to the formation of morpholine-4-carbonitrile and a bromoalkane.[1]

Q3: Cyanogen bromide is highly toxic. Are there any safer alternatives?

While cyanogen bromide is a common reagent for this transformation, chemists have explored alternatives for related reactions like the N-dealkylation of tertiary amines, such as chloroethyl chloroformate.[1] However, for direct cyanation to form N-cyano compounds, cyanogen bromide remains a frequently cited reagent. Due to its toxicity, it is crucial to handle cyanogen bromide in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3]

Q4: How can I purify the final morpholine-4-carbonitrile product?

Purification is typically achieved through distillation or column chromatography. Given that morpholine-containing compounds are basic, they can interact strongly with the acidic silica gel in chromatography, leading to peak tailing and poor separation. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent system.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality of Cyanogen Bromide Cyanogen bromide can degrade over time, especially if exposed to moisture or acids, hydrolyzing to hydrocyanic acid and hydrobromic acid.[2][3] It can also undergo trimerization.[2] Use a fresh, pure sample of cyanogen bromide. Avoid using brownish-colored samples, as this may indicate the presence of bromine and other impurities.[2]
Incomplete Reaction Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Suboptimal Reaction Temperature The von Braun reaction may require heating. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Moisture in the Reaction The presence of water can lead to the hydrolysis of cyanogen bromide.[2][3] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps
Unreacted Morpholine This can occur if the stoichiometry is incorrect or the reaction has not gone to completion. Unreacted morpholine can often be removed by an acidic wash during the work-up procedure.
Hydrolysis of Cyanogen Bromide If moisture is present, cyanogen bromide can hydrolyze, leading to the formation of hydrocyanic acid and hydrobromic acid, which can participate in side reactions.[2][3] Ensure anhydrous conditions.
Formation of Cyanuric Bromide Cyanogen bromide can trimerize to form cyanuric bromide, especially in the presence of acids, bases, or metal salts.[2] This is more likely with older or impure cyanogen bromide.
Side reactions involving impurities in morpholine If the starting morpholine is not pure, impurities can lead to the formation of other cyanated byproducts. Use high-purity morpholine for the reaction.

Experimental Protocols

Synthesis of Morpholine-4-carbonitrile via the von Braun Reaction

This protocol is a general representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Morpholine

  • Cyanogen Bromide (handle with extreme caution in a fume hood)

  • Anhydrous solvent (e.g., diethyl ether, benzene)

  • Sodium carbonate solution (for work-up)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve morpholine in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the cooled morpholine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, wash the reaction mixture with a dilute sodium carbonate solution to remove any unreacted cyanogen bromide and acidic byproducts.

  • Separate the organic layer, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

von_Braun_Reaction_Mechanism morpholine Morpholine intermediate Quaternary Ammonium Salt Intermediate morpholine->intermediate Nucleophilic Attack brcn Cyanogen Bromide (BrCN) brcn->intermediate product Morpholine-4-carbonitrile intermediate->product SN2 Attack by Br- byproduct Bromoalkane intermediate->byproduct

Caption: Mechanism of the von Braun Reaction for Cyanomorpholine Synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Morpholine, BrCN) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Anhydrous, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up and Purification Procedure workup_ok Purification Effective? check_workup->workup_ok reagent_ok->check_conditions Yes end_bad Re-evaluate Protocol reagent_ok->end_bad No conditions_ok->check_workup Yes conditions_ok->end_bad No end_good Successful Synthesis workup_ok->end_good Yes workup_ok->end_bad No

Caption: Troubleshooting Workflow for Cyanomorpholine Synthesis.

References

Technical Support Center: Purification of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-N-Boc-2-cyanomorpholine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the target compound from impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: The silica gel bed may have cracks, channels, or is not uniformly packed.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. 2. Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and wet packing methods can be effective if performed carefully.
Peak Tailing of the Desired Compound 1. Interaction with Acidic Silica Gel: The basic nitrogen of the morpholine ring can interact with the acidic silanol groups on the silica gel surface, causing tailing. 2. Compound Instability: The N-Boc protecting group can be sensitive to the acidic nature of silica gel, leading to partial deprotection and tailing.1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et3N) or a few drops of ammonium hydroxide in the eluent to neutralize the acidic sites on the silica gel.[1] 2. Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base or use a different stationary phase like neutral alumina.
This compound is Not Eluting from the Column 1. Eluent is Too Non-Polar: The solvent system is not polar enough to move the compound down the column. 2. Strong Adsorption to Silica Gel: The compound may be irreversibly binding to the stationary phase. 3. Compound Decomposition: The compound may have degraded on the silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. 2. Use a Stronger Eluent: If a gradual increase in polarity is ineffective, a "flush" with a highly polar solvent like 100% ethyl acetate or a mixture containing methanol may be necessary. 3. Assess Compound Stability: Before chromatography, spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it to see if any degradation occurs.
Low Recovery of the Purified Compound 1. Irreversible Adsorption: As mentioned above, the compound may be strongly bound to the silica gel. 2. Co-elution with Impurities: The desired compound may be eluting with impurities, leading to the discarding of mixed fractions. 3. Compound is Too Dilute in Fractions: The compound may have eluted but at a concentration too low to be detected by TLC.1. Add a Basic Modifier: This can help to reduce strong interactions and improve recovery. 2. Fine-tune the Eluent System: A shallower gradient or isocratic elution with the optimal solvent ratio can improve the separation of closely eluting compounds. 3. Combine and Concentrate Fractions: Combine fractions that are expected to contain the product and concentrate them before running a TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective eluent system for N-Boc protected amines and moderately polar compounds is a mixture of ethyl acetate and hexanes. It is recommended to start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis of the crude material. The goal is to find a solvent ratio that provides an Rf value of approximately 0.2-0.4 for this compound.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound lacks a strong chromophore for UV visualization, you will likely need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the morpholine moiety and other functional groups, appearing as a yellow or light-brown spot on a purple background.

Q3: Is the N-Boc protecting group stable to silica gel chromatography?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to silica gel chromatography. However, silica gel is acidic and can potentially cause partial deprotection, especially with prolonged exposure. To mitigate this, it is advisable to run the column relatively quickly and consider adding a small amount of a basic modifier like triethylamine to the eluent to neutralize the silica gel.

Q4: Should I use a gradient or isocratic elution?

A4: The choice between gradient and isocratic elution depends on the separation of your target compound from its impurities. If TLC analysis shows that the impurities are well-separated from this compound, an isocratic elution with the optimal solvent mixture may be sufficient. If the impurities are close in polarity, a shallow gradient elution (a slow and gradual increase in the polar solvent) can provide better resolution.

Q5: What are the key parameters to record for reproducibility?

A5: For reproducible results, it is crucial to document the following:

  • Stationary Phase: Type of silica gel (e.g., particle size, pore size).

  • Column Dimensions: Diameter and length of the column.

  • Sample Loading Method: Dry or wet loading and the solvent used.

  • Eluent System: The specific solvents and their ratios, including any additives like triethylamine.

  • Elution Method: Isocratic or gradient, and the details of the gradient profile.

  • Flow Rate: The rate at which the eluent passes through the column.

  • Fraction Size: The volume of each collected fraction.

  • TLC Analysis Conditions: The eluent system and staining method used to analyze the fractions.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various ethyl acetate/hexanes mixtures (e.g., 1:9, 2:8, 3:7 v/v).

    • Visualize the plate using a potassium permanganate stain.

    • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Pack the column with silica gel using either a dry packing or slurry (wet) packing method. Ensure the silica bed is level and free of cracks or air bubbles.

    • Equilibrate the packed column by passing several column volumes of the initial, least polar eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same eluent system as in the initial analysis.

    • Spot multiple fractions on each TLC plate for comparison.

    • Identify the fractions containing the pure this compound.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation tlc_analysis 1. TLC Analysis of Crude Material column_prep 2. Column Preparation tlc_analysis->column_prep sample_loading 3. Sample Loading column_prep->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution fraction_analysis 5. Fraction Analysis elution->fraction_analysis combine_fractions 6. Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal 7. Solvent Removal combine_fractions->solvent_removal pure_product Purified this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Potential Solutions start Problem Encountered poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing no_elution No Elution start->no_elution low_recovery Low Recovery start->low_recovery optimize_solvent Optimize Solvent System poor_separation->optimize_solvent add_base Add Basic Modifier peak_tailing->add_base increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability low_recovery->optimize_solvent low_recovery->add_base

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting N-Boc deprotection with acid sensitive groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, particularly in the presence of other acid-sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of N-Boc deprotection?

The N-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, valued for its stability in basic and nucleophilic conditions.[1] Its removal is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[2]

Q2: Why are some functional groups sensitive to standard Boc deprotection conditions?

Standard deprotection often uses strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[3][4] These harsh conditions can cleave other acid-labile protecting groups or functional groups present in the molecule. Common acid-sensitive groups include:

  • Silyl ethers (e.g., TBDMS, TIPS)[5]

  • Acetals and Ketals [6]

  • tert-Butyl (tBu) esters and ethers [7]

  • Trityl (Tr) and Methoxytrityl (MMT) groups

Q3: What are the most common "mild" alternatives to strong acid deprotection?

When substrates contain acid-sensitive groups, milder or alternative deprotection strategies are necessary. Common approaches include using dilute acids, Lewis acids, or non-acidic methods.[8][9] Popular alternatives include:

  • 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[7]

  • Trimethylsilyl iodide (TMSI) in an anhydrous solvent.[10]

  • Lewis acids such as Zinc Bromide (ZnBr₂).[11]

  • Thermal deprotection by heating in a suitable solvent.[12]

  • Oxalyl chloride in methanol.[13]

Q4: What are the advantages of using TMSI for Boc deprotection?

Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[11][14] A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without the need for an aqueous workup, which is beneficial for compounds that are unstable in water.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates. Each problem is followed by potential causes and recommended solutions.

Issue 1: My other acid-labile groups (e.g., t-butyl esters, acetals, silyl ethers) are also being cleaved.

  • Question: The Boc group is successfully removed, but my molecule is degrading. How can I improve selectivity?

  • Cause: The acidic conditions are too harsh, leading to the cleavage of other orthogonal protecting groups that are also acid-labile.[15][16]

  • Solutions:

    • Switch to a Milder Acid System: Replace TFA/DCM with 4M HCl in dioxane. This system has shown superior selectivity for N-Boc groups over tert-butyl esters and ethers.[7][17]

    • Use a Lewis Acid: Employing a Lewis acid like Zinc Bromide (ZnBr₂) in DCM can provide the desired selectivity.

    • Try Non-Protic Conditions: A reagent like Trimethylsilyl iodide (TMSI) in anhydrous chloroform or acetonitrile offers a mild, non-hydrolytic method for Boc removal and is compatible with many sensitive substrates.[10][18]

    • Consider a Non-Acidic Method: For thermally stable molecules, heating in a solvent like dioxane/water or simply refluxing in water can effect deprotection without any acid.[12]

Issue 2: The deprotection reaction is very slow or incomplete.

  • Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?[16]

  • Causes & Solutions:

    • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[16] Try increasing the reaction time, elevating the temperature slightly, or using a less sterically hindered acid.

    • Insufficient Acid: Ensure a sufficient excess of acid is used (typically 5-10 equivalents for HCl solutions or 20-50% v/v for TFA).[3]

    • Solvent Issues: The substrate must be fully dissolved. If solubility is an issue, try a different solvent system. Anhydrous conditions, for instance using very dry dioxane with TFA, might also improve the outcome.[12][16]

    • Electronic Effects: The lability of the Boc group can be influenced by the electronic nature of the nitrogen atom it is attached to, with N-Boc groups on more electron-deficient nitrogens (like in indoles) being more labile.[11] More electron-rich systems may require stronger conditions or longer reaction times.

Issue 3: I am observing unexpected side products.

  • Question: After workup, my product is impure, and I see evidence of side reactions. What is happening?

  • Cause: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or solvent.[19] This is a common issue when using TFA.

  • Solutions:

    • Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product.[20]

    • Change Reagent: Switch to a method that does not generate a free carbocation in the same way, such as TMSI-mediated deprotection.

Comparative Data of Mild N-Boc Deprotection Methods

The following table summarizes various conditions for N-Boc deprotection, highlighting their compatibility with common acid-sensitive functional groups.

Reagent/MethodTypical ConditionsCompatibility with Sensitive GroupsKey Advantages & Notes
4M HCl in 1,4-Dioxane Dioxane, 0°C to RT, 30 min - 4 hrs[3][7]Good selectivity over t-butyl esters/ethers.[7] Can cleave highly labile groups like TBDMS or acetals.Product often precipitates as the crystalline HCl salt, aiding purification.[3] Anhydrous conditions are crucial.
Trimethylsilyl Iodide (TMSI) Anhydrous CH₂Cl₂ or MeCN, RT, 15-60 min[10]Excellent. Compatible with esters, silyl ethers, and other sensitive groups.[10][18]Mild, non-hydrolytic method. Allows for direct isolation without aqueous workup, ideal for zwitterions.[11][14]
Oxalyl Chloride / Methanol Methanol, RT, 1 - 4 hrs[8][13]Good functional group tolerance.[9][21]Mild and selective method. Avoids strong protic acids.[13]
Zinc Bromide (ZnBr₂) CH₂Cl₂, RT, up to 3 days[11]Good. Generally compatible with esters and other moderately acid-stable groups.A mild Lewis acid alternative, but reaction times can be long.[11]
Aqueous Phosphoric Acid THF / H₂O, RT, 4-8 hrs[16]Moderate. Can be milder than TFA but may still affect very sensitive groups.An alternative protic acid that is less harsh than TFA.[8][16]
Thermal (Solvent Reflux) Water or Dioxane/Water, Reflux (100-150°C), 1-8 hrs[11][12]Excellent. Avoids acid entirely."Green" alternative. Only suitable for thermally stable substrates.[10][12]

Key Experimental Protocols

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane [3][22]

This protocol is a standard, milder alternative to TFA, offering better selectivity in many cases.[7]

  • Dissolve the N-Boc protected substrate (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours, and the deprotected amine hydrochloride salt may precipitate.[3][17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[11]

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 2: Deprotection using Trimethylsilyl Iodide (TMSI) [10]

This non-hydrolytic method is particularly useful for substrates with highly sensitive groups.

  • Dissolve the Boc-protected amine (1 equivalent) in an anhydrous solvent such as chloroform (CHCl₃) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Trimethylsilyl iodide (TMSI) (1.5-3 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete in under 15-30 minutes.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of methanol.

  • Remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

Visual Guides

Deprotection_Workflow start Start: N-Boc Substrate check_acid_sensitive Does the substrate contain other acid-sensitive groups (e.g., tBu esters, acetals, silyl ethers)? start->check_acid_sensitive no_sensitive Standard Conditions: - 20-50% TFA in DCM - Monitor for side reactions check_acid_sensitive->no_sensitive No yes_sensitive Choose Mild/Selective Method check_acid_sensitive->yes_sensitive Yes end_product Deprotected Amine no_sensitive->end_product method_hcl 4M HCl in Dioxane Good selectivity for tBu esters. Product precipitates as HCl salt. yes_sensitive->method_hcl method_tmsi TMSI in MeCN/CHCl3 Excellent for very sensitive groups. Non-hydrolytic. yes_sensitive->method_tmsi method_thermal Thermal (Reflux in H2O) 'Green' & acid-free. Requires thermal stability. yes_sensitive->method_thermal method_lewis Lewis Acid (e.g., ZnBr2) Mild but can be slow. yes_sensitive->method_lewis method_hcl->end_product method_tmsi->end_product method_thermal->end_product method_lewis->end_product

Caption: Decision workflow for selecting an N-Boc deprotection method.

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Deprotection cluster_side Side Reaction Pathway BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBocN->CarbamicAcid - C4H9+ tButylCation t-Butyl Cation (C4H9+) ProtonatedBocN->tButylCation Amine R-NH2 (Free Amine) CarbamicAcid->Amine - CO2 SideProduct Alkylated Side Product tButylCation->SideProduct + Nucleophile (Substrate) TrappedCation Trapped Cation tButylCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: General mechanism of N-Boc deprotection and potential side reactions.

References

Technical Support Center: Synthesis of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-N-Boc-2-cyanomorpholine. Our aim is to help you improve your reaction yields and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a chiral precursor. A plausible route includes the formation of an N-Boc protected morpholine with a functional group at the C-2 position that can be converted to a nitrile. For instance, starting with a chiral amino alcohol, one can construct the morpholine ring and then introduce the cyano group. A likely precursor for the final cyanation step is (S)-N-Boc-2-hydroxymethylmorpholine, which can be oxidized to the corresponding aldehyde for a subsequent Strecker-type reaction, or the hydroxyl group can be converted into a good leaving group for nucleophilic substitution with a cyanide salt.

Q2: My yield of the final product is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials and Reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Moisture can interfere with many of the reaction steps, particularly those involving organometallic reagents or water-sensitive protecting groups.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can significantly impact the yield. Each step of the synthesis should be carefully optimized.

  • Side Reactions: Undesired side reactions, such as racemization, elimination, or over-reaction, can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The final product and intermediates may be sensitive to the purification method. Losses can occur during extraction, chromatography, or recrystallization.

Q3: I am observing a loss of enantiomeric purity in my final product. How can I prevent this?

Maintaining the stereochemical integrity at the C-2 position is critical. Racemization can occur under harsh reaction conditions. To minimize this:

  • Mild Reaction Conditions: Employ mild bases and acids, and avoid excessive heating.

  • Chiral Auxiliaries or Catalysts: In asymmetric syntheses, the choice of chiral auxiliary or catalyst is crucial. Ensure it is of high enantiomeric purity and used under optimal conditions.

  • Careful Monitoring: Monitor the reaction closely to avoid prolonged reaction times that might lead to racemization.

Troubleshooting Guide

Problem 1: Low Yield in the Cyanation Step

The introduction of the cyano group is a critical step. If you are experiencing low yields, consider the following:

Potential CauseSuggested Solution
Inefficient Cyanide Source The reactivity of cyanide sources can vary. If using NaCN or KCN, consider adding a phase-transfer catalyst to improve solubility and reactivity. Trimethylsilyl cyanide (TMSCN) is often a milder and more effective alternative.
Poor Leaving Group (in substitution reactions) If you are performing a nucleophilic substitution, ensure you have a good leaving group (e.g., tosylate, mesylate, or iodide) on your morpholine precursor.
Decomposition of Reactants or Products The reaction conditions might be too harsh. Try lowering the reaction temperature or using a milder base or catalyst.
Formation of Side Products Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues about competing reaction pathways, such as elimination.
Problem 2: Formation of Impurities During Boc Protection/Deprotection

The Boc (tert-butoxycarbonyl) protecting group is generally robust, but issues can arise.

Potential CauseSuggested Solution
Incomplete Protection Ensure you are using a sufficient excess of Boc-anhydride ((Boc)₂O) and an appropriate base (e.g., triethylamine, diisopropylethylamine). Monitor the reaction by TLC to confirm complete conversion.
Incomplete Deprotection Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are typically used. Ensure the reaction goes to completion by monitoring with TLC.
Side reactions during deprotection Acid-sensitive functional groups in your molecule may react under deprotection conditions. Consider using alternative protecting groups if this is a persistent issue.

Experimental Protocols

Step 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)morpholine

This intermediate can be synthesized from commercially available chiral starting materials, such as (S)-2-amino-3-benzyloxy-1-propanol, through a multi-step process involving cyclization and protection.

Step 2: Oxidation to (S)-N-Boc-2-formylmorpholine

A mild oxidation of the primary alcohol is required to avoid over-oxidation or racemization.

  • Reagents: Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

  • Solvent: Dichloromethane (DCM).

  • Temperature: Typically low temperatures are required, such as -78 °C for Swern oxidation, warming to room temperature.

  • Work-up: Quenching with a suitable reagent (e.g., saturated sodium bicarbonate for DMP) followed by aqueous work-up and extraction.

Step 3: Cyanation to this compound (Strecker-type reaction)

This step introduces the nitrile group.

  • Reactants: (S)-N-Boc-2-formylmorpholine, a cyanide source (e.g., KCN or TMSCN), and an amine source if following a classical Strecker pathway (though direct cyanation of the N-Boc iminium intermediate is more likely).

  • Catalyst/Promoter: A Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid can be used to activate the aldehyde.

  • Solvent: Aprotic solvents like THF or DCM are commonly used.

  • Temperature: The reaction is often carried out at low temperatures to enhance stereoselectivity.

  • Work-up: Aqueous work-up to remove inorganic salts, followed by extraction and purification by column chromatography.

Visualizations

Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflow Start Chiral Amino Alcohol Intermediate1 (S)-N-Boc-2-(hydroxymethyl)morpholine Start->Intermediate1 Cyclization & Boc Protection Intermediate2 (S)-N-Boc-2-formylmorpholine Intermediate1->Intermediate2 Mild Oxidation Product This compound Intermediate2->Product Cyanation

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield in Cyanation Step? CheckPurity Check Purity of Aldehyde and Reagents Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions AnalyzeByproducts Analyze Byproducts (LC-MS/NMR) Start->AnalyzeByproducts Impure Re-purify Starting Materials CheckPurity->Impure Temp Vary Temperature (-78°C to RT) OptimizeConditions->Temp Solvent Screen Solvents (THF, DCM, Toluene) OptimizeConditions->Solvent Cyanide Try Alternative Cyanide Source (e.g., TMSCN) OptimizeConditions->Cyanide Elimination Elimination Product Detected? AnalyzeByproducts->Elimination Racemization Racemization Observed? AnalyzeByproducts->Racemization UseMilderBase Use Milder Base or Non-basic Conditions Elimination->UseMilderBase Yes LowerTemp Lower Reaction Temperature Racemization->LowerTemp Yes

Caption: Troubleshooting decision tree for low yield in the cyanation step.

Stability and storage conditions for (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-N-Boc-2-cyanomorpholine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at 0-8 °C.[1] While the compound is typically shipped at room temperature, extended storage at ambient temperatures is not recommended to ensure its stability and purity.[1]

Q2: How should I handle this compound upon receipt?

Upon receipt, the compound should be promptly transferred to a refrigerator and stored at the recommended temperature of 0-8 °C.[1] It is advisable to store it in a tightly sealed container to protect it from moisture.

Q3: Is this compound sensitive to air or moisture?

Q4: What is the expected shelf life of this compound?

The shelf life of this compound is not explicitly stated by most suppliers. However, when stored under the recommended conditions (0-8 °C, dry), the compound is expected to be stable for an extended period. For critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for a long time.

Q5: Can I dissolve this compound in acidic solutions?

The N-Boc protecting group is known to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group. Even milder acidic conditions can cause slow degradation over time. Therefore, it is crucial to avoid dissolving or storing this compound in acidic solutions unless the intention is to deprotect the amine.

Troubleshooting Guide

This guide addresses potential issues that may be encountered during the handling and use of this compound in experiments.

Issue Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of the starting material.Ensure the compound has been stored correctly at 0-8 °C and protected from moisture. Before use, you may consider verifying the purity of the starting material using a suitable analytical method like HPLC or NMR.
Appearance of unexpected byproducts in reactions 1. Partial deprotection of the N-Boc group due to acidic conditions in the reaction or work-up. 2. Thermal degradation if the reaction is performed at elevated temperatures.1. Buffer the reaction mixture to maintain a neutral or slightly basic pH. Avoid acidic work-up conditions if the N-Boc group needs to be retained. 2. If possible, conduct the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time.
Compound appears discolored or has an unusual odor Potential degradation of the compound.Do not use the compound. Contact the supplier for a replacement or perform a thorough purity analysis before considering its use in non-critical applications.
Difficulty in dissolving the compound The compound may have low solubility in the chosen solvent.Refer to supplier information for solubility data. If not available, perform small-scale solubility tests with a range of common organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile, THF, DMSO).

Experimental Protocols

Stability Assessment of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, based on ICH guidelines.[2][3][4]

1. Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Analytical Method Development:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

4. Forced Degradation Studies:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in 0.1 M HCl.

    • Store the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate base, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Store at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a specified period.

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC after exposure. A control sample should be kept in the dark under the same temperature conditions.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis cluster_conclusion 4. Outcome start Obtain this compound method_dev Develop Stability-Indicating HPLC Method start->method_dev acid Acid Hydrolysis method_dev->acid base Base Hydrolysis method_dev->base oxidation Oxidative Degradation method_dev->oxidation thermal Thermal Degradation method_dev->thermal photo Photostability method_dev->photo hplc_analysis HPLC Analysis of Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis degradation_calc Calculate % Degradation hplc_analysis->degradation_calc pathway Identify Degradation Pathways degradation_calc->pathway storage Establish Storage & Handling Recommendations pathway->storage

Caption: Workflow for the stability assessment of this compound.

Troubleshooting_Logic start Problem Encountered in Experiment check_storage Confirm Proper Storage? start->check_storage check_purity Verify Starting Material Purity? check_conditions Review Reaction Conditions? check_purity->check_conditions Yes solution_purity Re-purify or Obtain New Batch check_purity->solution_purity No solution_conditions Adjust pH, Temperature, or Time check_conditions->solution_conditions Yes end Problem Resolved check_conditions->end No check_storage->check_purity Yes solution_storage Store at 0-8 °C, Protect from Moisture check_storage->solution_storage No solution_purity->end solution_conditions->end solution_storage->end

Caption: Logical troubleshooting flow for experimental issues.

References

How to avoid racemization during (S)-N-Boc-2-cyanomorpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-N-Boc-2-cyanomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during chemical transformations involving this chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you might have about maintaining the stereochemical integrity of this compound during its use in multi-step syntheses.

Q1: I am planning a reaction that involves deprotonation of the carbon alpha to the cyano group. What are the primary causes of racemization for this compound?

A1: The primary cause of racemization at the C2 position of this compound is the deprotonation of the α-hydrogen by a base. The resulting carbanion is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers. Factors that influence the rate and extent of racemization include the strength of the base, temperature, reaction time, and the solvent used. Strong bases, elevated temperatures, and prolonged reaction times significantly increase the risk of racemization.

Q2: Which bases are recommended to minimize racemization during reactions at the α-position?

A2: The choice of base is critical for preserving the stereochemical integrity of this compound. Sterically hindered and milder bases are generally preferred as they can minimize the extent of deprotonation and subsequent racemization.

Recommended Bases:

  • Lithium diisopropylamide (LDA): While a strong base, its steric bulk can sometimes offer selectivity. It is best used at low temperatures (e.g., -78 °C) with short reaction times.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Another sterically hindered strong base that should be used at low temperatures.

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are weaker inorganic bases that can be effective for certain reactions, such as alkylations, with a lower risk of racemization compared to strong bases.

Bases to Use with Caution:

  • Sodium hydride (NaH): A strong, non-hindered base that can readily cause racemization.

  • Potassium tert-butoxide (t-BuOK): Another strong, non-hindered base that poses a high risk of racemization.

Q3: How does temperature affect the stereochemical stability of this compound?

A3: Temperature plays a crucial role in the rate of racemization. Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly. Therefore, it is highly recommended to conduct reactions involving strong bases at low temperatures, typically between -78 °C and 0 °C, to minimize the risk of epimerization.

Q4: I need to perform a nucleophilic addition to the cyano group. Can this lead to racemization?

A4: Reactions that directly target the cyano group, such as reduction to an amine or addition of a Grignard reagent to form a ketone, generally do not directly involve the chiral center at C2 and are less likely to cause racemization. However, the reaction conditions, particularly the work-up, should be carefully controlled. For instance, a strongly basic or acidic work-up could potentially lead to epimerization. It is advisable to use neutral or mildly acidic/basic quenching and work-up procedures whenever possible.

Q5: How can I quantitatively determine the enantiomeric excess (ee%) of my product?

A5: The enantiomeric excess of the product derived from this compound can be determined using chiral chromatography techniques. The two most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ratio of the two enantiomers is determined by integrating the peak areas from the chromatogram. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).[1][2]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable derivatives. The sample may require derivatization to increase its volatility. Chiral GC columns, often containing cyclodextrin derivatives, are used to separate the enantiomers.[3][4]

For both techniques, it is essential to have access to a racemic standard to confirm the separation of the two enantiomers and to identify the peaks corresponding to the (S) and (R) forms.

Quantitative Data Summary

The following table summarizes the expected impact of different reaction parameters on the enantiomeric excess (ee%) of the product. Note that specific results will vary depending on the exact substrate and reaction.

ParameterConditionExpected ee%Rationale
Base Strong, non-hindered (e.g., NaH, t-BuOK)LowReadily abstracts the α-proton, leading to extensive racemization.
Strong, hindered (e.g., LDA, LiHMDS) at low temp.Moderate to HighSteric hindrance can reduce the rate of deprotonation. Low temperature is critical.
Weak, inorganic (e.g., K₂CO₃, Cs₂CO₃)HighLess likely to cause significant deprotonation of the α-proton.
Temperature High (e.g., > 25 °C)LowIncreases the rate of the deprotonation-reprotonation equilibrium.
Low (e.g., -78 °C to 0 °C)HighMinimizes the rate of epimerization.
Reaction Time ProlongedPotentially LowerLonger exposure to basic conditions increases the likelihood of racemization.
ShortHighMinimizes the time for the racemization process to occur.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: α-Alkylation of this compound with Minimal Racemization

Objective: To introduce an alkyl group at the C2 position while preserving the stereochemical integrity.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Reduction of the Cyano Group to a Primary Amine

Objective: To reduce the nitrile functionality to an aminomethyl group without affecting the chiral center.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add LiAlH₄ (2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • A granular precipitate will form. Stir the suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows for avoiding racemization.

Racemization_Mechanism S_Cyanomorpholine This compound Carbanion Planar Carbanion (Achiral Intermediate) S_Cyanomorpholine->Carbanion Deprotonation (Base, e.g., NaH) Carbanion->S_Cyanomorpholine Reprotonation R_Cyanomorpholine (R)-N-Boc-2-cyanomorpholine Carbanion->R_Cyanomorpholine Reprotonation

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start Reaction Planning with This compound Check_Reaction_Type Is the reaction at the α-carbon to the cyano group? Start->Check_Reaction_Type Low_Racemization_Risk Low Racemization Risk. Proceed with standard conditions. Check_Reaction_Type->Low_Racemization_Risk No High_Racemization_Risk High Racemization Risk. Implement preventative measures. Check_Reaction_Type->High_Racemization_Risk Yes Perform_Reaction Perform Reaction Low_Racemization_Risk->Perform_Reaction Preventative_Measures Use sterically hindered base (e.g., LDA, LiHMDS). Maintain low temperature (-78 °C). Minimize reaction time. High_Racemization_Risk->Preventative_Measures Preventative_Measures->Perform_Reaction Analyze_Product Analyze Product ee% (Chiral HPLC/GC) Perform_Reaction->Analyze_Product

Caption: Decision workflow for minimizing racemization.

References

Technical Support Center: Purification of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (S)-N-Boc-2-cyanomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

The synthesis of this compound can lead to several common impurities, including:

  • Unreacted Starting Materials and Intermediates: These can include the initial amino alcohol, N-Boc protected amino alcohol, or the immediate precursor to the nitrile, such as an amide or alcohol.

  • (R)-Epimer: The presence of the undesired (R)-enantiomer is a critical impurity that can arise from non-stereospecific reactions or epimerization under certain pH conditions.[1]

  • Hydrolysis Product: The nitrile group can undergo hydrolysis to form (S)-N-Boc-2-carboxamidomorpholine, particularly in the presence of acid or base with water.[2][3]

  • Solvent and Reagent Residues: Residual solvents from the reaction and work-up, as well as leftover reagents or their byproducts, are common.

Q2: My crude product is an oil and won't solidify. What should I do?

Oily products often indicate the presence of residual solvents or impurities that depress the melting point. Consider the following steps:

  • High-Vacuum Drying: Subject the oil to high vacuum at a slightly elevated temperature (e.g., 30-40 °C) to remove volatile solvents.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously to encourage solidification.

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy, then allow it to stand to promote precipitation of the purified product.

Q3: How can I remove the diastereomeric impurity, (R)-N-Boc-2-cyanomorpholine?

Separating enantiomers or diastereomers can be challenging. The most effective methods are typically chromatographic:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating enantiomers. Analytical chiral HPLC can be used to determine the enantiomeric excess (ee%), and preparative chiral HPLC can be used to isolate the desired (S)-enantiomer.

  • Flash Column Chromatography with Chiral Stationary Phase: While less common for large-scale purification, this can be an option for smaller quantities if a suitable chiral stationary phase is available.

Q4: I suspect the nitrile group in my product has hydrolyzed to the corresponding amide. How can I confirm this and remove the amide impurity?

  • Confirmation: The amide impurity, (S)-N-Boc-2-carboxamidomorpholine, will have a different retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate compared to the nitrile. It will also show characteristic peaks in spectroscopic analysis (e.g., a carbonyl stretch in the IR spectrum and different chemical shifts in the NMR spectrum).

  • Removal: Due to the difference in polarity between the nitrile and the amide, they can typically be separated using silica gel column chromatography. The more polar amide will have a lower Rf value and will elute later from the column.

Troubleshooting Guide

This guide provides a systematic approach to identifying and removing impurities from crude this compound.

Initial Assessment of Crude Product

Before attempting purification, it is crucial to analyze the crude material to identify the major impurities present.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the purity of the product and can be used to detect diastereomeric impurities if a suitable chiral column is used.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Troubleshooting Workflow for this compound Purification start Crude this compound tlc_analysis Analyze by TLC (e.g., Ethyl Acetate/Hexanes) start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Predominantly Single Spot multiple_spots->single_spot No column_chromatography Purify by Silica Gel Column Chromatography multiple_spots->column_chromatography Yes oily_product Product is an Oil? single_spot->oily_product check_purity_post_column Analyze Fractions by TLC/HPLC column_chromatography->check_purity_post_column check_purity_post_column->oily_product pure_product Pure this compound recrystallization Attempt Recrystallization/ Trituration oily_product->recrystallization Yes chiral_hplc Analyze by Chiral HPLC for ee% oily_product->chiral_hplc No (Solid) check_purity_post_cryst Analyze Crystals by HPLC/NMR recrystallization->check_purity_post_cryst check_purity_post_cryst->chiral_hplc epimer_present Epimer Detected? chiral_hplc->epimer_present prep_chiral_hplc Preparative Chiral HPLC epimer_present->prep_chiral_hplc Yes final_purity_check Final Purity and Characterization epimer_present->final_purity_check No prep_chiral_hplc->final_purity_check final_purity_check->pure_product

Caption: Troubleshooting workflow for purification.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To assess the purity of the crude product and monitor the progress of purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 30% ethyl acetate in hexanes)

  • Visualization agent (e.g., potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.

  • Dry the plate and visualize the spots using a UV lamp (if applicable) and then by dipping it into a potassium permanganate staining solution followed by gentle heating.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Silica Gel Column Chromatography

Objective: To separate this compound from more polar or less polar impurities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing)

  • Collection tubes

  • Air pressure or pump for flash chromatography

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Begin eluting the column with the mobile phase, starting with a low concentration of the more polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent to elute compounds with higher affinity for the silica gel.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization

Objective: To purify the solid product by removing impurities that are more soluble in the chosen solvent system.

Materials:

  • Crystallization flask

  • Hot plate/stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, isopropanol/water)

Procedure:

  • Dissolve the crude solid in the minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Purification MethodTypical Impurities RemovedExpected PurityNotes
Silica Gel Chromatography Polar impurities (e.g., hydrolyzed amide, starting amino alcohol), Non-polar impurities (e.g., non-polar byproducts)>95%Eluent composition needs to be optimized based on TLC analysis.
Recrystallization Soluble impurities>98%Requires the product to be a solid at room temperature. Finding a suitable solvent is key.
Preparative Chiral HPLC (R)-epimer>99% eeUsed when high enantiomeric purity is required.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the potential degradation pathway of this compound leading to the formation of a common impurity.

Degradation_Pathway product This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) product->hydrolysis impurity (S)-N-Boc-2-carboxamidomorpholine (Amide Impurity) hydrolysis->impurity

Caption: Hydrolysis degradation pathway.

References

Solvent effects on the reactivity of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Boc-2-cyanomorpholine. The information is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the storage, handling, and reaction of this compound.

Compound Stability and Storage

Question: My this compound has decomposed upon storage. What are the likely causes and how can I prevent this?

Answer: this compound is generally stable under standard conditions. However, decomposition can occur under certain circumstances:

  • Acidic Conditions: The N-Boc protecting group is labile in the presence of strong acids, leading to its removal. Ensure all storage containers and equipment are free from acidic residues.

  • Elevated Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition. It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration is advised.

  • Moisture: While the compound itself is not excessively hygroscopic, the presence of moisture, especially in combination with trace acidic or basic impurities, can facilitate hydrolysis of the Boc group or the nitrile functionality. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Reaction Troubleshooting

Question: I am having trouble with the N-Boc deprotection of this compound. The reaction is either incomplete or I am observing significant side products. What solvent and acid should I use?

Answer: The choice of acid and solvent for N-Boc deprotection is critical to achieving a clean and complete reaction. Traditional methods include using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.

Troubleshooting Incomplete Deprotection:

  • Insufficient Acid: Ensure a sufficient excess of acid is used (typically 5-10 equivalents or a 20-50% v/v solution of TFA in DCM).

  • Reaction Time/Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle warming. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Solvent Choice: For less reactive substrates, switching to a solvent that better solubilizes the starting material and the resulting amine salt can improve the reaction rate. Ethers like THF and 2-MeTHF are common alternatives to 1,4-dioxane.[1]

Troubleshooting Side Product Formation:

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, the strong acidity of TFA might cause undesired side reactions. Consider using a milder acid, such as HCl in dioxane or an organic solvent.

  • Ether Cleavage: Be aware that strong acids like HCl can cleave ether solvents such as THF or dioxane, which could complicate product isolation.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. In some cases, a less polar solvent may minimize side reactions.

Question: My nucleophilic addition to the cyano group is proceeding with low yield. How can I optimize the reaction conditions?

Answer: The reactivity of the nitrile group in this compound towards nucleophiles can be influenced by several factors.

  • Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of your reagent and the stability of the intermediates.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good for reactions involving anionic nucleophiles as they can solvate the counter-ion, thus increasing the nucleophilicity of the anion.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the nucleophile and the electrophile. Hydrogen bonding to the nitrile nitrogen can activate it towards nucleophilic attack. However, they can also solvate the nucleophile, potentially reducing its reactivity.

    • Apolar Solvents (e.g., Toluene, Hexane): These are suitable for reactions where the reactants are sufficiently soluble and can be advantageous in minimizing side reactions that are promoted by polar solvents.

  • Catalysis:

    • Acid Catalysis: Protonation of the nitrile nitrogen by a Brønsted or Lewis acid can significantly increase the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles.

    • Base Catalysis: For nucleophiles that require deprotonation to become active, a suitable non-nucleophilic base should be used.

Question: I am observing poor stereoselectivity in my reaction involving the chiral center of this compound. Can the solvent play a role?

Answer: Yes, the solvent can have a profound impact on the stereoselectivity of a reaction. The solvent can influence the conformational equilibrium of the starting material and the transition state energies of the competing diastereomeric pathways. This is due to differential solvation of the ground states and transition states. It is recommended to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, DCM, acetonitrile, methanol) to find the optimal conditions for your desired stereochemical outcome.[2][3]

Quantitative Data Presentation

The following tables summarize the impact of solvent choice on common reactions involving N-Boc protected amines and related nitrile compounds. While specific data for this compound is not extensively available, the following provides a general guide based on analogous systems.

Table 1: Solvent Effects on N-Boc Deprotection of a Model Aryl Amine

EntrySolventDeprotection Time (h)Yield (%)Reference
1Dichloromethane (DCM)1>95Generic
21,4-Dioxane1>95Generic
3Tetrahydrofuran (THF)290[1]
4Methanol (MeOH)485[4]
5Toluene670[5]

Table 2: Solvent Effects on a Model Nucleophilic Addition to a Nitrile

EntrySolventDielectric ConstantReaction Rate (relative)Reference
1Dimethyl Sulfoxide (DMSO)47.0100Generic
2Acetonitrile (MeCN)36.675Generic
3Methanol (MeOH)32.650Generic
4Tetrahydrofuran (THF)7.620Generic
5Toluene2.45Generic

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization, precipitation, or column chromatography.

Protocol 2: Reduction of the Cyano Group to a Primary Amine using LiAlH₄
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) (0.5-1.0 M).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids through a pad of celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the reactivity of this compound.

experimental_workflow start This compound deprotection N-Boc Deprotection (e.g., TFA/DCM) start->deprotection reduction Nitrile Reduction (e.g., LiAlH4/THF) start->reduction hydrolysis Nitrile Hydrolysis (e.g., H2SO4/H2O) start->hydrolysis product1 (S)-2-Cyanomorpholine deprotection->product1 product2 (S)-N-Boc-2-(aminomethyl)morpholine reduction->product2 product3 (S)-N-Boc-morpholine-2-carboxylic acid hydrolysis->product3

Caption: Key reaction pathways for this compound.

troubleshooting_deprotection start N-Boc Deprotection Issue incomplete Incomplete Reaction start->incomplete side_products Side Products Observed start->side_products increase_acid Increase acid concentration/ equivalents incomplete->increase_acid increase_time Increase reaction time/ temperature incomplete->increase_time change_solvent Change solvent for better solubility incomplete->change_solvent milder_acid Use milder acid (e.g., HCl in dioxane) side_products->milder_acid check_groups Check for other acid- sensitive groups side_products->check_groups

Caption: Troubleshooting guide for N-Boc deprotection.

References

Validation & Comparative

Characterization of (S)-N-Boc-2-cyanomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of (S)-N-Boc-2-cyanomorpholine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, (R)-1-N-Boc-2-cyanopiperidine, to provide a comprehensive and predictive analysis. We will explore its synthesis, predicted spectroscopic properties, and compare its potential applications with alternative scaffolds, supported by experimental protocols and pathway diagrams.

Synthesis of this compound and its Derivatives

The synthesis of N-protected 2-cyanomorpholine derivatives can be approached through multi-step sequences starting from readily available chiral precursors. A plausible synthetic route to this compound is adapted from the known synthesis of related N-protected morpholine-2-carboxylic acids.

A key intermediate, a morpholine nitrile, can be synthesized via the condensation of an appropriate N-protected ethanolamine with 2-chloroacrylonitrile, followed by a base-promoted cyclization. Subsequent protection of the morpholine nitrogen with a Boc group would yield the target compound.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product start1 (S)-2-Amino-1-ethanol int1 (S)-N-Boc-2-amino-1-ethanol start1->int1 Boc Protection start2 2-Chloroacrylonitrile int2 Intermediate Adduct start2->int2 start3 Di-tert-butyl dicarbonate (Boc)2O start3->int1 product This compound start3->product int1->int2 Condensation with 2-Chloroacrylonitrile int3 (S)-2-Cyanomorpholine int2->int3 Base-promoted Cyclization int3->product Boc Protection

Caption: Proposed synthetic workflow for this compound.

Characterization Data

Predicted and Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound alongside the available data for (R)-1-N-Boc-2-cyanopiperidine.

Property This compound (Predicted) (R)-1-N-Boc-2-cyanopiperidine (CAS: 940000-26-0) [1]
Molecular Formula C10H16N2O3[2][]C11H18N2O2[1]
Molecular Weight 212.25 g/mol [2][]210.27 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.80-4.90 (m, 1H, H-2), 3.90-4.10 (m, 2H, H-3), 3.60-3.80 (m, 2H, H-5), 3.00-3.20 (m, 2H, H-6), 1.48 (s, 9H, Boc)δ (ppm): 4.75 (br s, 1H), 3.95 (d, J=13.2 Hz, 1H), 3.14 (t, J=12.4 Hz, 1H), 2.00-1.50 (m, 6H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 154.0 (C=O), 117.0 (CN), 81.0 (C(CH₃)₃), 67.0 (C-3), 66.0 (C-5), 48.0 (C-2), 44.0 (C-6), 28.3 (C(CH₃)₃)δ (ppm): 154.3, 118.4, 80.8, 48.0, 41.5, 30.2, 28.4, 24.8, 20.1
FT-IR (KBr) ν (cm⁻¹): ~2975 (C-H stretch), ~2240 (C≡N stretch), ~1690 (C=O stretch, Boc), ~1160 (C-O-C stretch)Not readily available.
Mass Spec (ESI-MS) m/z: 213.12 [M+H]⁺, 235.10 [M+Na]⁺Not readily available.

Note: The predicted data for this compound is an estimation based on the known spectral data of its piperidine analog and general principles of NMR and IR spectroscopy. The presence of the oxygen atom in the morpholine ring is expected to influence the chemical shifts of the neighboring protons and carbons, generally causing a downfield shift compared to the piperidine analog.

Comparison with Alternative Scaffolds

This compound serves as a conformationally constrained building block. The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[4]

Morpholine vs. Piperidine Scaffold
Feature Morpholine Scaffold Piperidine Scaffold
Polarity More polar due to the ether oxygen.Less polar.
Solubility Generally higher aqueous solubility.Generally lower aqueous solubility.
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor.Lacks an additional hydrogen bond acceptor in the ring.
Metabolic Stability The ether linkage is generally stable to metabolism.Can be susceptible to oxidation at various positions.
Conformational Rigidity Chair conformation is predominant.Chair conformation is predominant.
The Role of the 2-Cyano Group

The nitrile group is a versatile functional group in drug design.[5][6][7]

  • As a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets.[5]

  • As a Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or irreversible covalent inhibitor of enzymes, particularly cysteine proteases like cathepsins and serine proteases like dipeptidyl peptidase-4 (DPP-4).[8][9][10]

  • As a Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group or a hydroxyl group.[5]

The incorporation of a nitrile at the 2-position of the morpholine ring introduces a key functional handle for modulating biological activity and for further chemical elaboration.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64.

  • Spectral Width: 10-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024-4096.

  • Spectral Width: 200-220 ppm.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with a KBr pellet press.

Sample Preparation:

  • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups (e.g., C≡N, C=O, C-O-C, C-H).

  • Compare the obtained spectrum with known databases or predicted frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode.

Acquisition:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).

  • Compare the observed mass with the calculated exact mass of the compound.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Potential Biological Applications and Signaling Pathways

Given the structural features of this compound, particularly the nitrile group, it is a promising candidate for the development of enzyme inhibitors. One such class of enzymes is the cysteine proteases, such as the cathepsins, which are involved in various physiological and pathological processes.[9][11]

The nitrile group can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to its inhibition.

G cluster_enzyme Cysteine Protease Active Site Cys Cysteine (Cys-SH) Intermediate Thioimidate Adduct (Reversible Covalent Complex) Cys->Intermediate His Histidine (His-Im) His->Intermediate Proton transfer Inhibitor This compound (Inhibitor) Inhibitor->Intermediate Nucleophilic attack by Cys-S⁻ InactiveEnzyme Inactive Enzyme Intermediate->InactiveEnzyme

Caption: Proposed mechanism of cysteine protease inhibition.

References

A Comparative Guide to the Synthetic Efficiency of Cyanomorpholine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-cyanomorpholine, a valuable building block in medicinal chemistry and drug development, can be approached through various synthetic routes. The efficiency of these routes, measured by yield, purity, and reaction conditions, is a critical factor in selecting an appropriate method for laboratory-scale synthesis or industrial production. This guide provides an objective comparison of two distinct synthetic pathways to 4-cyanomorpholine, supported by experimental data, to aid researchers in making informed decisions.

Comparison of Synthesis Efficiency

The following table summarizes the quantitative data for two primary routes for the synthesis of 4-cyanomorpholine: the classical approach using cyanogen bromide and a modern alternative employing a one-pot oxidation-cyanation reaction.

ParameterRoute 1: Cyanogen Bromide MethodRoute 2: One-Pot Oxidation-Cyanation
Starting Material MorpholineMorpholine
Cyanating Agent Cyanogen Bromide (BrCN)Zinc Cyanide (Zn(CN)₂) / N-Chlorosuccinimide (NCS)
Reaction Time Not explicitly stated1 hour
Temperature Controlled, likely ambientRoom Temperature
Yield High (inferred)81%[1]
Purity 92%[2]High (inferred from general procedure)

Experimental Protocols

Route 1: Synthesis of 4-Cyanomorpholine using Cyanogen Bromide

This classical method involves the direct N-cyanation of morpholine using the highly reactive and toxic cyanogen bromide.

Experimental Procedure:

Route 2: One-Pot Oxidation-Cyanation of Morpholine

This contemporary approach offers a safer alternative to the use of cyanogen halides by generating the cyanating agent in situ.

Experimental Procedure:

An operationally simple one-pot oxidation-cyanation method has been developed for the synthesis of cyanamides from secondary amines, which can be adapted for the synthesis of 4-cyanomorpholine.[1]

To a solution of morpholine in a mixture of acetonitrile and water, N-chlorosuccinimide (NCS) is added to form the corresponding N-chloroamine in situ. Subsequently, zinc cyanide (Zn(CN)₂) is introduced to the reaction mixture. The reaction is stirred at room temperature for approximately one hour. The zinc cyanide reacts with the in situ generated intermediate to yield the desired 4-cyanomorpholine. This method avoids the direct handling of toxic cyanogen halides and has been shown to produce the desired product in high yield.[1]

Synthesis Route Comparison

The logical flow of the two compared synthetic routes for cyanomorpholine is illustrated below.

Synthesis_Comparison cluster_0 Route 1: Cyanogen Bromide Method cluster_1 Route 2: One-Pot Oxidation-Cyanation Morpholine1 Morpholine Reaction1 Nucleophilic Substitution Morpholine1->Reaction1 BrCN Cyanogen Bromide (BrCN) BrCN->Reaction1 Cyanomorpholine1 4-Cyanomorpholine Reaction1->Cyanomorpholine1 High Yield 92% Purity Morpholine2 Morpholine InSitu In Situ Generation of Electrophilic Cyanating Agent Morpholine2->InSitu NCS N-Chlorosuccinimide (NCS) NCS->InSitu ZnCN2 Zinc Cyanide (Zn(CN)₂) ZnCN2->InSitu Cyanomorpholine2 4-Cyanomorpholine InSitu->Cyanomorpholine2 81% Yield Room Temp, 1 hr start

Caption: Comparative workflow of two synthetic routes to 4-cyanomorpholine.

References

Comparative Efficacy of (S)-N-Boc-2-cyanomorpholine Derivatives and Alternatives in Dipeptidyl Peptidase IV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of cyanomorpholine derivatives, with a focus on their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. While specific experimental data for (S)-N-Boc-2-cyanomorpholine derivatives is not publicly available in the reviewed literature, this document evaluates structurally related and functionally analogous compounds to offer a valuable reference for researchers, scientists, and drug development professionals. The comparison includes established DPP-IV inhibitors, Vildagliptin and Saxagliptin, which share a cyanopyrrolidine scaffold structurally similar to cyanomorpholine, and Linagliptin, a non-peptidomimetic inhibitor, providing a broader context of the therapeutic landscape.

The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1]

Performance Comparison of DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of selected DPP-IV inhibitors against the human enzyme. These compounds represent different structural classes and provide a benchmark for evaluating potential new inhibitors like this compound derivatives.

CompoundScaffoldTarget EnzymeIC50 (nM)Citation(s)
Vildagliptin CyanopyrrolidineHuman DPP-IV4.5[2]
Saxagliptin CyanopyrrolidineHuman DPP-IV1.3[3]
Linagliptin Xanthine-basedHuman DPP-IV~1[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of test compounds against DPP-IV.[5][6][7][8]

1. Principle: The assay measures the activity of DPP-IV by quantifying the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). In the presence of DPP-IV, the substrate is cleaved, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.[5]

2. Materials and Reagents:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Test compounds (e.g., this compound derivatives) and reference inhibitors (e.g., Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in Assay Buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.

    • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Inhibitor/Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of the diluted DPP-IV enzyme solution, and 10 µL of the test compound/inhibitor dilution.[8]

    • 100% Activity Control Wells: Add 30 µL of Assay Buffer, 10 µL of the diluted DPP-IV enzyme solution, and 10 µL of the solvent used for the test compounds.[8]

    • Background Control Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent (no enzyme).[8]

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[8]

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at 37°C, protected from light.[8]

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]

4. Data Analysis:

  • Subtract the average fluorescence of the background control wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DPP-IV Enzyme - Gly-Pro-AMC Substrate - Test Compounds (Serial Dilutions) - Assay Buffer setup_plate Set up 96-well Plate: - Inhibitor Wells - 100% Activity Control - Background Control prep_reagents->setup_plate pre_incubate Pre-incubate DPP-IV with Inhibitor (10 min at 37°C) setup_plate->pre_incubate initiate_reaction Initiate Reaction with Gly-Pro-AMC Substrate pre_incubate->initiate_reaction incubate Incubate (30 min at 37°C) initiate_reaction->incubate measure_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->measure_fluorescence subtract_background Subtract Background Fluorescence measure_fluorescence->subtract_background calculate_inhibition Calculate % Inhibition subtract_background->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the fluorometric DPP-IV inhibition assay.

dpp4_signaling_pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream food Food Intake glp1_gip Active Incretins (GLP-1, GIP) food->glp1_gip Stimulates Release beta_cell β-cells glp1_gip->beta_cell Stimulates alpha_cell α-cells glp1_gip->alpha_cell Inhibits dpp4 DPP-IV Enzyme glp1_gip->dpp4 Substrate for insulin Insulin Secretion beta_cell->insulin glucagon Glucagon Secretion alpha_cell->glucagon dec_glucose Decreased Blood Glucose insulin->dec_glucose Promotes Uptake glucose Blood Glucose glucagon->glucose Increases Production (in Liver) inactive_incretins Inactive Incretins dpp4->inactive_incretins Inactivates inhibitor This compound Derivatives (Inhibitor) inhibitor->dpp4 Inhibits

Caption: DPP-IV signaling pathway in glucose homeostasis.

References

A Spectroscopic Guide to (S)- and (R)-N-Boc-2-cyanomorpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for the spectroscopic analysis of the enantiomeric pair, (S)- and (R)-N-Boc-2-cyanomorpholine. Due to the absence of publicly available, direct comparative experimental data, this document serves as a comprehensive guide, outlining the expected spectroscopic characteristics and detailed experimental protocols for their determination.

Enantiomers such as (S)- and (R)-N-Boc-2-cyanomorpholine are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities can differ significantly. This distinction is crucial in pharmacology and drug development, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful. Spectroscopic techniques are fundamental in distinguishing and characterizing these chiral compounds.

This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and chiroptical spectroscopy for the analysis of (S)- and (R)-N-Boc-2-cyanomorpholine.

Data Presentation: Expected Spectroscopic Characteristics

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of (S)- and (R)-N-Boc-2-cyanomorpholine. It is important to note that these are representative values based on the functional groups present in the molecule and are not derived from direct experimental measurement of the named compounds.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Boc (tert-butyl)~1.4 - 1.5Singlet (s)9 protons, characteristic bulky singlet.
Morpholine CH₂~3.0 - 4.2Multiplets (m)Complex overlapping signals from the morpholine ring protons.
Morpholine CH-CN~4.5 - 4.8Multiplet (m)The proton on the carbon bearing the nitrile group, expected to be downfield.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonExpected Chemical Shift (ppm)Notes
Boc C(CH₃)₃~28Carbon of the methyl groups of the Boc protector.
Boc C(CH₃)₃~80Quaternary carbon of the Boc group.
Morpholine CH₂~45 - 70Carbons of the morpholine ring.
Morpholine CH-CN~50 - 60The carbon atom attached to the nitrile group.
Nitrile CN~115 - 120Characteristic chemical shift for a nitrile carbon.
Boc C=O~155Carbonyl carbon of the Boc group.

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibration Mode
C-H (alkane)2850 - 3000Medium to StrongStretching
C≡N (nitrile)2220 - 2260Medium, SharpStretching
C=O (carbamate)1680 - 1720StrongStretching
C-O-C (ether)1050 - 1150StrongStretching
C-N (amine)1020 - 1250MediumStretching

Table 4: Expected Chiroptical Spectroscopy Results

Technique(S)-N-Boc-2-cyanomorpholine(R)-N-Boc-2-cyanomorpholine
Circular Dichroism (CD)Expected to show specific Cotton effects.Expected to show mirror-image Cotton effects of equal magnitude and opposite sign to the (S)-enantiomer.
Vibrational Circular Dichroism (VCD)Expected to exhibit a specific VCD spectrum.Expected to exhibit a VCD spectrum that is a mirror image of the (S)-enantiomer's spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of enantiomers like (S)- and (R)-N-Boc-2-cyanomorpholine.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion S_Enantiomer This compound NMR NMR Spectroscopy (¹H, ¹³C) S_Enantiomer->NMR IR IR Spectroscopy S_Enantiomer->IR Chiroptical Chiroptical Spectroscopy (CD, VCD) S_Enantiomer->Chiroptical R_Enantiomer (R)-N-Boc-2-cyanomorpholine R_Enantiomer->NMR R_Enantiomer->IR R_Enantiomer->Chiroptical Compare_NMR_IR Compare NMR & IR Spectra (Expect Identical) NMR->Compare_NMR_IR IR->Compare_NMR_IR Compare_Chiroptical Compare Chiroptical Spectra (Expect Mirror Images) Chiroptical->Compare_Chiroptical Conclusion Structural Confirmation & Enantiomeric Purity Assessment Compare_NMR_IR->Conclusion Compare_Chiroptical->Conclusion

Caption: Workflow for Spectroscopic Comparison of Enantiomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of each enantiomer. The NMR spectra of the two enantiomers are expected to be identical in an achiral solvent.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample ((S)- or (R)-N-Boc-2-cyanomorpholine) in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. The IR spectra of the two enantiomers are expected to be identical.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Format: Transmittance.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance spectrum.

  • Identify and label the major absorption bands corresponding to the functional groups.

Chiroptical Spectroscopy (Circular Dichroism)

Objective: To differentiate between the (S) and (R) enantiomers. The two enantiomers are expected to produce mirror-image CD spectra.

Instrumentation: A Circular Dichroism (CD) spectropolarimeter.

Sample Preparation:

  • Prepare a stock solution of each enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a concentration that gives a maximum absorbance of less than 1.0 in the wavelength range of interest (typically 0.1-0.5 mg/mL).

  • Use a quartz cuvette with a path length of 0.1 cm or 1 cm, depending on the sample concentration and signal intensity.

Acquisition Parameters:

  • Wavelength Range: 190 - 400 nm.

  • Data Pitch: 0.5 nm.

  • Scanning Speed: 100 nm/min.

  • Bandwidth: 1.0 nm.

  • Response Time: 1 second.

  • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Temperature: 25 °C.

Data Processing:

  • Record a baseline spectrum of the solvent in the same cuvette.

  • Subtract the baseline spectrum from each of the sample spectra.

  • The data is typically presented in units of molar ellipticity ([θ]), which requires knowledge of the exact concentration and path length.

By following these protocols, researchers can obtain the necessary spectroscopic data to characterize and differentiate between (S)- and (R)-N-Boc-2-cyanomorpholine, ensuring the correct enantiomer is utilized in their research and development endeavors.

A Comparative Guide to the Reactivity of N-Boc and N-Cbz Protected Cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an objective comparison of two of the most widely used protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to the cyanomorpholine scaffold. The choice between these two groups is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy.

General Properties and Stability

The N-Boc group is renowned for its stability under many reaction conditions and its facile removal under mild acidic conditions.[1] In contrast, the N-Cbz group is known for its robustness and is typically removed by catalytic hydrogenolysis.[1][2][3] A key feature that distinguishes these two protecting groups is their orthogonality, meaning one can be selectively removed in the presence of the other, a significant advantage in complex, multi-step syntheses.[1]

The cyanomorpholine scaffold introduces specific electronic and steric considerations. The electron-withdrawing nature of the cyano group can influence the reactivity of the nitrogen atom and the stability of the protecting group. The morpholine ring's chair-like conformation may also affect the accessibility of the protecting group to reagents.

Table 1: Comparative Overview of N-Boc and N-Cbz Protecting Groups

PropertyN-Boc (tert-butyloxycarbonyl)N-Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Cleavage Condition Acid-labile (e.g., TFA, HCl)[1]Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2][3]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Generally stable to acidic and basic conditions.[1]
Byproducts of Deprotection Isobutylene and CO₂[]Toluene and CO₂[2]

Reactivity and Deprotection Pathways

The distinct lability of the N-Boc and N-Cbz groups under different conditions forms the basis of their synthetic utility.

N-Boc Cyanomorpholine: Acid-Mediated Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] The reaction proceeds through the formation of a carbamic acid intermediate, which then fragments to release the free amine, carbon dioxide, and isobutylene.[]

cluster_0 N-Boc Deprotection Workflow Boc_Cyanomorpholine N-Boc-Cyanomorpholine Acid Acid (e.g., TFA, HCl) in Solvent (e.g., DCM) Boc_Cyanomorpholine->Acid Add Reaction Stir at 0°C to RT Acid->Reaction Initiate Workup Volatiles Removed in vacuo Reaction->Workup After 2h Product Cyanomorpholine Salt Workup->Product

N-Boc Deprotection Workflow Diagram
N-Cbz Cyanomorpholine: Catalytic Hydrogenolysis

The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[2] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2] The reaction is clean, with toluene and carbon dioxide as the byproducts.[2]

cluster_1 N-Cbz Deprotection Workflow Cbz_Cyanomorpholine N-Cbz-Cyanomorpholine Reagents 5% Pd/C, H₂ (atm) in Solvent (e.g., MeOH) Cbz_Cyanomorpholine->Reagents Add Reaction Stir at RT to 60°C Reagents->Reaction Initiate Filtration Filter through Celite Reaction->Filtration After reaction completion Evaporation Solvent Evaporation Filtration->Evaporation Product Free Cyanomorpholine Evaporation->Product

N-Cbz Deprotection Workflow Diagram

Experimental Protocols

Protection of Cyanomorpholine

The introduction of both Boc and Cbz groups is generally efficient, with high yields reported for a variety of amines.[1]

cluster_2 General N-Protection Workflow Start Cyanomorpholine Boc_Reagent (Boc)₂O, Base (e.g., Et₃N) in Solvent (e.g., CH₂Cl₂) Start->Boc_Reagent For N-Boc Cbz_Reagent Cbz-Cl, Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/Water) Start->Cbz_Reagent For N-Cbz Reaction Stir at Room Temperature Boc_Reagent->Reaction Cbz_Reagent->Reaction Boc_Product N-Boc-Cyanomorpholine Reaction->Boc_Product Yields Cbz_Product N-Cbz-Cyanomorpholine Reaction->Cbz_Product Yields

N-Protection of Cyanomorpholine

Protocol for N-Boc Protection: To a solution of cyanomorpholine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O) is added.[7] The reaction mixture is stirred at room temperature until completion, which is monitored by TLC.[1] The workup typically involves washing with aqueous solutions to remove the base and unreacted anhydride, followed by drying and evaporation of the solvent.[7]

Protocol for N-Cbz Protection: Cyanomorpholine is dissolved in a solvent system such as dioxane and water, and a base like sodium bicarbonate is added. Benzyl chloroformate (Cbz-Cl) is then added, and the mixture is stirred at room temperature.[5] After the reaction is complete, the product is typically extracted with an organic solvent, washed, dried, and concentrated to yield the N-Cbz protected cyanomorpholine.

Deprotection of N-Protected Cyanomorpholine

Protocol for N-Boc Deprotection: [1] A solution of the N-Boc-cyanomorpholine in dichloromethane (1 mL) is treated with trifluoroacetic acid (1 mL) for approximately 2 hours. The volatile components are then removed under reduced pressure to yield the deprotected cyanomorpholine as its TFA salt.

Protocol for N-Cbz Deprotection: [1] To a solution of N-Cbz-cyanomorpholine in methanol (2 mL), 5% Palladium on carbon (Pd-C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂), often at room temperature or with gentle heating (e.g., 60 °C), for several hours until the reaction is complete. The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated to give the deprotected cyanomorpholine.

Summary of Reactivity and Application

Table 2: Deprotection Conditions and Compatibility

Protecting GroupReagentsConditionsCompatible withIncompatible with
N-Boc Strong acids (TFA, HCl)[5][6]Anhydrous, 0°C to RTCbz group, Benzyl ethers, Alkenes/AlkynesAcid-sensitive groups
N-Cbz H₂, Pd/C[2]Neutral, RT to 60°CBoc group, Esters, Acid-sensitive groupsReducible groups (e.g., Alkenes, Alkynes, Nitro groups)

The choice between N-Boc and N-Cbz for protecting cyanomorpholine hinges on the overall synthetic strategy.

  • Choose N-Boc when subsequent reaction steps involve catalytic hydrogenation or the use of basic and nucleophilic reagents. The presence of reducible functional groups like alkenes, alkynes, or nitro groups in the molecule would also favor the use of the Boc group.[1]

  • Choose N-Cbz if the planned synthesis requires the use of strong acids that would inadvertently cleave a Boc group. The Cbz group is ideal for molecules that are stable to reductive conditions but may be sensitive to acid.[1]

By understanding the distinct reactivity profiles of N-Boc and N-Cbz protected cyanomorpholine, researchers can strategically plan their synthetic routes to maximize efficiency and yield.

References

A Researcher's Guide to Enantiomeric Excess Determination of (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules like (S)-N-Boc-2-cyanomorpholine, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of synthesized compounds. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While Chiral HPLC is a well-established and robust technique, Chiral SFC and NMR spectroscopy offer distinct advantages in terms of speed and direct in-situ analysis, respectively.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.Diastereomeric differentiation through the use of chiral derivatizing or solvating agents, leading to distinct NMR signals for each enantiomer.[1][2][3]
Sample Preparation Typically direct injection after dissolution in a suitable solvent.Dissolution in a small amount of organic modifier compatible with the supercritical fluid mobile phase.May require derivatization with a chiral agent or the addition of a chiral solvating agent to the NMR sample.
Analysis Time 10-30 minutes per sample.Significantly faster than HPLC, often less than 10 minutes per sample.[4]Rapid for in-situ measurements, with modern techniques reducing acquisition times to around 12 minutes for a 1-5 mg sample.[1]
Resolution Generally provides good to excellent resolution depending on the CSP and mobile phase combination.Often provides superior resolution and efficiency compared to HPLC.[4]Resolution of signals is dependent on the chiral auxiliary used and the magnetic field strength.
Solvent Consumption Higher consumption of organic solvents.Significantly lower organic solvent consumption, making it a "greener" technique.[4]Minimal solvent waste, especially for in-situ reaction monitoring.[1]
Instrumentation Widely available in most analytical laboratories.Less common than HPLC but gaining popularity, especially in pharmaceutical settings.[5][6][7]Standard NMR spectrometers are required, with higher field strengths providing better resolution.
Key Advantages Robust, reliable, and a wide variety of commercially available chiral stationary phases.[8]High speed, high efficiency, and environmentally friendly.[]No chromatographic separation needed, can be used for in-situ reaction monitoring, and provides structural information.[1]
Key Limitations Longer analysis times and higher solvent costs.Higher initial instrument cost.May require the use of expensive chiral auxiliaries, and sensitivity can be lower than chromatographic methods.

Experimental Protocols

Detailed below are representative experimental protocols for each technique. These are general methods and may require optimization for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of a Boc-protected amine using a polysaccharide-based chiral stationary phase.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane/Isopropanol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of N-Boc-2-cyanomorpholine in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO₂ with methanol as a modifier. A typical gradient could be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample of N-Boc-2-cyanomorpholine in methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent

This method involves the conversion of the enantiomers into diastereomers, which can then be distinguished by NMR.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Chiral Derivatizing Agent (CDA): A common choice for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Protocol:

    • In an NMR tube, dissolve approximately 5-10 mg of the N-Boc-2-cyanomorpholine sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess (1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-chiral base (e.g., pyridine-d₅) to facilitate the reaction.

    • Allow the reaction to proceed to completion. The formation of diastereomeric esters will result in distinct signals in the ¹H or ¹⁹F NMR spectrum.

    • Acquire the NMR spectrum.

    • Integrate a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a typical workflow for determining the enantiomeric excess of this compound.

Enantiomeric Excess Determination Workflow cluster_Sample Sample Preparation cluster_Methods Analytical Methods cluster_Data Data Analysis Sample N-Boc-2-cyanomorpholine Sample HPLC Chiral HPLC Sample->HPLC Dissolve in mobile phase SFC Chiral SFC Sample->SFC Dissolve in modifier NMR NMR Spectroscopy Sample->NMR Dissolve and derivatize Chromatogram Chromatogram Analysis HPLC->Chromatogram SFC->Chromatogram Spectrum NMR Spectrum Analysis NMR->Spectrum ee_Calculation Enantiomeric Excess Calculation Chromatogram->ee_Calculation Spectrum->ee_Calculation

Caption: Workflow for ee determination of this compound.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral SFC, or NMR spectroscopy. Chiral HPLC provides a robust and widely accessible method. Chiral SFC is a superior alternative when speed and reduced solvent consumption are critical factors. NMR spectroscopy offers a rapid, in-situ method that avoids chromatographic separation, which is particularly useful for reaction monitoring. The choice of the most suitable technique will depend on the specific requirements of the research, including desired accuracy, sample throughput, and available resources.

References

Confirming the Absolute Stereochemistry of (S)-N-Boc-2-cyanomorpholine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as (S)-N-Boc-2-cyanomorpholine, a versatile building block in medicinal chemistry, confirming the absolute stereochemistry is critical for understanding its biological activity and ensuring the synthesis of the correct enantiomer. While various analytical techniques contribute to structure elucidation, single-crystal X-ray crystallography remains the definitive method for providing a precise and unambiguous atomic arrangement in the solid state.

This guide offers a comparative overview of X-ray crystallography alongside other common spectroscopic techniques for the structural confirmation of small organic molecules like this compound. While specific crystallographic data for this exact compound is not widely published, this document presents representative data and protocols to guide researchers in their analytical workflow.

Comparative Analysis of Structure Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are complementary methods that, when used together, provide a comprehensive understanding of a molecule's structure.

Technique Principle Sample Phase Information Obtained Strengths Limitations
X-ray Crystallography Diffraction of X-rays by electrons in a crystal lattice.Solid (Single Crystal)3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous determination of absolute configuration; high resolution.[1][2][3]Requires a suitable single crystal, which can be difficult to grow[1][4]; provides a static picture of the molecule.[5]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.SolutionConnectivity of atoms (¹H-¹H, ¹H-¹³C), relative stereochemistry, molecular dynamics.Provides data on the molecule in a physiologically relevant solution state; non-destructive.[5][6]Does not directly determine absolute stereochemistry; can be complex for large molecules.[7][8]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Gas/SolutionMolecular weight, elemental composition.High sensitivity; requires very small sample amounts.Provides limited information on stereochemistry and 3D structure.
Chiroptical Methods (CD/ORD) Differential absorption or rotation of circularly polarized light by a chiral molecule.SolutionInformation about the absolute configuration by comparing with known standards or computational data.Sensitive to stereochemistry.Does not provide a full 3D structure; requires a chromophore near the stereocenter.
Representative Crystallographic Data for a Chiral Morpholine Derivative

The following table summarizes hypothetical yet typical crystallographic data that would be expected from a successful single-crystal X-ray diffraction experiment on a molecule like this compound.

Parameter Value Description
Empirical Formula C₁₀H₁₆N₂O₃The simplest whole-number ratio of atoms in the molecule.[]
Formula Weight 212.25 g/mol The sum of the atomic weights of the atoms in the empirical formula.[]
Crystal System OrthorhombicA crystal system described by three unequal axes at right angles.
Space Group P2₁2₁2₁Describes the symmetry of the crystal lattice. This is a common chiral space group.
Unit Cell Dimensions a = 6.54 Å, b = 11.21 Å, c = 15.89 Å, α = β = γ = 90°The dimensions and angles of the repeating unit of the crystal.
Volume 1164.5 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.21 g/cm³The theoretical density of the crystal.
R-factor (R₁) 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GOF) 1.05An indicator of the quality of the structure refinement.
Flack Parameter 0.02(3)A critical parameter used to determine the absolute configuration of a chiral molecule. A value close to 0 confirms the assigned stereochemistry.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for structure determination.

Protocol 1: Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining the structure of a small organic molecule.

  • Crystal Growth:

    • Dissolve approximately 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like methanol/dichloromethane).

    • Employ the slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the sample solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).

    • Monitor for the formation of single crystals over several days to weeks. The ideal crystal should be clear, well-formed, and approximately 0.1-0.3 mm in each dimension.[1][4]

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head using cryo-oil.[2]

    • Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][11]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.[1]

    • Build an initial molecular model by fitting atoms into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the fit.

    • Confirm the absolute configuration by analyzing the Flack parameter.[3]

Protocol 2: NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

    • Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity between atoms and confirm the molecular backbone.

    • For relative stereochemistry, a NOESY experiment can be used to identify through-space interactions between protons.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray crystallography experiment, from sample synthesis to final structure validation.

G Workflow for Single-Crystal X-ray Structure Confirmation cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Reporting synthesis Synthesis & Purification of this compound crystal Crystal Growth (e.g., Slow Evaporation) synthesis->crystal mount Crystal Selection & Mounting crystal->mount diffraction X-ray Diffraction Data Collection mount->diffraction processing Data Processing & Integration diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (Check R-factor, Flack Parameter) refinement->validation cif Final Structure & CIF Report validation->cif

Caption: Workflow of X-ray Crystallography.

References

A Comparative Study of Cyanomorpholine and Hydroxymethylmorpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides a comparative analysis of two key classes of morpholine derivatives: cyanomorpholine and hydroxymethylmorpholine. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective potential as therapeutic agents, particularly in oncology. The focus will be on their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and visual diagrams to aid in research and development.

Chemical Structures and Rationale for Comparison

The introduction of different functional groups onto the morpholine ring can significantly impact a compound's biological activity, selectivity, and pharmacokinetic profile. The cyano group is a versatile functional group known to participate in hydrogen bonding and dipole-dipole interactions, and it can act as a bioisostere for other functional groups. In contrast, the hydroxymethyl group can engage in hydrogen bonding and improve aqueous solubility, which can be advantageous for drug formulation and distribution. This comparison aims to highlight the potential differences in biological outcomes resulting from the incorporation of these two distinct functional groups.

Comparative Biological Activity

Table 1: Anticancer Activity of Cyanomorpholine-Containing Derivatives

Compound IDCore ScaffoldCell LineAssay TypeIC50 (µM)Reference
Compound A 4-(2-(cyanomethyl)morpholino)phenyl derivativeHT-29 (Colon Cancer)MTT Assay3.103 ± 0.979[3]
NIH3T3 (Normal Fibroblast)MTT Assay15.158 ± 0.987[3]
Compound B 4-(cyanobenzoyl)morpholine derivativeHT-29 (Colon Cancer)VEGFR-2 Inhibition0.049 ± 0.002[3]

Table 2: Anticancer Activity of Hydroxymethylmorpholine-Containing Derivatives

Compound IDCore ScaffoldCell LineAssay TypeIC50 (µM)Reference
Compound C Benzomorpholine derivativeA549 (Lung Cancer)Antiproliferative Assay1.1[4]
NCI-H1975 (Lung Cancer)Antiproliferative Assay1.1[4]
Compound D 2-((4-(hydroxymethyl)piperidin-1-yl)methyl)morpholine derivativeNot specifiedNot specifiedNot specified

Note: Data for Compound D is not available in the provided search results, highlighting the need for further research in this area.

From the available data, it is evident that both cyanomorpholine and hydroxymethylmorpholine derivatives exhibit potent anticancer activity. Compound A, a cyanomorpholine derivative, shows promising selectivity for cancer cells over normal cells.[3] Compound B, another cyanomorpholine-containing molecule, is a potent inhibitor of VEGFR-2, a key target in angiogenesis.[3] On the other hand, Compound C, a benzomorpholine derivative with a different core structure, demonstrates significant antiproliferative activity against lung cancer cell lines.[4] A direct comparison of potency is challenging due to the different core scaffolds and cancer cell lines tested. However, the data suggests that both cyano and hydroxymethyl functional groups can be incorporated into morpholine-containing scaffolds to generate potent anticancer agents.

Experimental Protocols

General Synthesis of Morpholine Derivatives

The synthesis of substituted morpholine derivatives often involves standard organic chemistry reactions. A general workflow is depicted below.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Morpholine) reaction Reaction (e.g., N-alkylation, N-acylation) start->reaction reagent Reagent (e.g., Alkyl halide, Acyl chloride) reagent->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column chromatography, Recrystallization) workup->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product Final Morpholine Derivative characterization->final_product

A generalized workflow for the synthesis of morpholine derivatives.

Example Protocol for N-Alkylation:

  • To a solution of morpholine (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N) (1.5-2 equivalents).

  • The appropriate alkyl halide (e.g., a cyanomethyl halide or a protected hydroxymethyl halide) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature or heated as required.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated morpholine derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][3]

G cluster_assay MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure absorbance at ~570 nm using a plate reader formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

A typical workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (cyanomorpholine and hydroxymethylmorpholine derivatives) and incubated for 48-72 hours.

  • Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[5][6][7] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[8][9] The morpholine oxygen is often crucial for forming a key hydrogen bond in the hinge region of the kinase domain.[5][9]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Inhibition by Morpholine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Inhibitor Cyanomorpholine or Hydroxymethylmorpholine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway and potential inhibition points for morpholine derivatives.

The ability of both cyanomorpholine and hydroxymethylmorpholine derivatives to inhibit key kinases in this pathway, such as PI3K and mTOR, would be a critical determinant of their anticancer efficacy. The electronic and steric properties of the cyano and hydroxymethyl groups could influence the binding affinity and selectivity of the compounds for these kinases.

Conclusion and Future Directions

This comparative guide highlights the potential of both cyanomorpholine and hydroxymethylmorpholine derivatives as valuable scaffolds in the development of novel therapeutic agents. The available data, although not from direct comparative studies, suggests that both classes of compounds can exhibit potent biological activities, particularly in the context of cancer.

To provide a more definitive comparison, future research should focus on the following:

  • Direct Comparative Synthesis and Evaluation: Synthesizing and testing pairs of cyanomorpholine and hydroxymethylmorpholine derivatives with the same core scaffold against a panel of cancer cell lines and relevant kinases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for promising compounds from both classes.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-likeness.

By systematically investigating these aspects, the scientific community can gain a deeper understanding of the structure-activity relationships governing the biological effects of these morpholine derivatives and accelerate the development of new and effective therapies.

References

Safety Operating Guide

Safe Disposal of (S)-N-Boc-2-cyanomorpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents like (S)-N-Boc-2-cyanomorpholine are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the operational and disposal plans of this compound, emphasizing procedural, step-by-step guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to the following safety measures.

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential toxicity or corrosion.[4][5]
Eye Protection Safety goggles or a face shield.To protect against splashes and vapors, preventing severe eye damage.[4][5]
Skin and Body Lab coat, closed-toe shoes, and a chemical-resistant apron if handling large quantities.To protect against skin exposure and contamination of personal clothing.[4][5]
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of potentially harmful vapors.[5][6]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Skin Contact: Wash off with soap and plenty of water.[6]

  • Inhalation: Move the person into fresh air.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention.[2]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate spill area of all personnel.[6]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[6]

  • Contain: Use an inert absorbent material to contain the spill.[1]

  • Collect: Carefully collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1]

  • Clean: Clean the affected area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, pipette tips).

    • This compound should be treated as a non-halogenated organic waste .[7][8][9]

    • Do not mix this waste with other waste streams, particularly acids or halogenated organic wastes, unless explicitly permitted by your institution's EHS office.[9] Mixing with acids could potentially generate highly toxic hydrogen cyanide gas.

  • Waste Collection and Labeling:

    • Collect the waste in a chemically compatible, leak-proof container with a secure lid.[4] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]

    • The container must be clearly labeled with the full chemical name: "this compound" and any other information required by your institution's waste management guidelines.[4] The label should also include the words "Waste" or "Hazardous Waste".[7]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[3] Given the morpholine component, storage in a flammable storage cabinet is recommended.[8]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • The final disposal of this compound must be conducted through a licensed chemical waste disposal company or your institution's EHS department.[4]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

  • Decontamination of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[4]

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE start->assess_ppe spill_check Is there a spill? assess_ppe->spill_check spill_procedure Follow Spill & Leak Procedure spill_check->spill_procedure Yes waste_collection Step 2: Collect waste in a designated, labeled container spill_check->waste_collection No spill_procedure->waste_collection waste_category Categorize as 'Non-Halogenated Organic Waste' waste_collection->waste_category storage Step 3: Store in a cool, ventilated, secure area (Flammable Cabinet) waste_category->storage disposal_contact Step 4: Contact EHS or Licensed Waste Disposal Company storage->disposal_contact empty_container_check Is the original container empty? disposal_contact->empty_container_check decontaminate Step 5: Triple-rinse container, collect rinsate as waste empty_container_check->decontaminate Yes end End of Disposal Process empty_container_check->end No dispose_container Dispose of decontaminated container per lab protocol decontaminate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety & Operational Guidance: (S)-N-Boc-2-cyanomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (S)-N-Boc-2-cyanomorpholine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices and data from structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield may be necessary for splash hazards.[1]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough times. Always inspect gloves before use and remove them carefully to avoid skin contamination.[2]
Respiratory Dust Mask/RespiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. In case of aerosol generation or in emergencies, a self-contained breathing apparatus is recommended.[1]
Body Laboratory Coat/Protective ClothingA standard lab coat should be worn. For larger quantities or increased risk of exposure, chemical-resistant outerwear is advised.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Refer to the product documentation for specific storage temperature requirements.

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect this compound waste in a designated, labeled, and sealed container.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.

Experimental Protocol: General Weighing Procedure

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel inside the fume hood. Use appropriate tools to minimize dust generation.

  • Cleaning: After dispensing, securely close the main container. Clean any minor spills within the fume hood immediately.

  • Transport: Transport the weighed compound in a sealed and labeled container to the reaction setup.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe ventilation Verify Fume Hood is Operational ppe->ventilation weigh Weigh Compound in Fume Hood ventilation->weigh transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Glassware and Work Area transfer->decontaminate disposal Dispose of Waste (Chemical & Contaminated PPE) per Regulations decontaminate->disposal end End disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.